An In-depth Technical Guide on 1-(Isothiazol-3-yl)ethan-1-one: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 1-(Isothiazol-3-yl)ethan-1-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 1-(Isothiazol-3-yl)ethan-1-one, a compound of interest in medicinal chemistry and drug development.
Core Chemical Properties and Structure
1-(Isothiazol-3-yl)ethan-1-one, with the CAS number 88511-35-7, is a heterocyclic ketone containing an isothiazole ring. Its fundamental chemical and physical properties are summarized below.
The chemical structure of 1-(Isothiazol-3-yl)ethan-1-one consists of an acetyl group attached to the C3 position of an isothiazole ring.
Chemical structure of 1-(Isothiazol-3-yl)ethan-1-one.
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons of the acetyl group and the protons on the isothiazole ring.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the three carbons of the isothiazole ring.
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of 1-(Isothiazol-3-yl)ethan-1-one is not explicitly available in the reviewed literature. However, general synthetic strategies for isothiazole derivatives often involve the cyclization of appropriate precursors containing nitrogen and sulfur atoms. One common method is the reaction of a β-aminovinyl ketone with a sulfur source.
Biological Activity and Signaling Pathways
1-(Isothiazol-3-yl)ethan-1-one has been identified as an inhibitor of Cytochrome P450 2E1 (CYP2E1).[1][3] This enzyme is involved in the metabolism of various xenobiotics, including ethanol, and is known to contribute to oxidative stress.[4] Inhibition of CYP2E1 by 1-(Isothiazol-3-yl)ethan-1-one suggests its potential therapeutic application in conditions where CYP2E1-mediated toxicity is implicated, such as in certain liver diseases and potentially in the management of rheumatoid arthritis and sepsis.[1][3]
Putative Signaling Pathway of CYP2E1 Inhibition
The inhibition of CYP2E1 by 1-(Isothiazol-3-yl)ethan-1-one is expected to mitigate the downstream effects of CYP2E1-mediated metabolism. CYP2E1 can generate reactive oxygen species (ROS) as a byproduct of its catalytic cycle, leading to cellular damage. In the context of ethanol metabolism, CYP2E1 activity contributes to alcoholic cardiomyopathy through the activation of pro-apoptotic signaling pathways involving c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase (ASK-1).[4] By inhibiting CYP2E1, 1-(Isothiazol-3-yl)ethan-1-one could potentially disrupt these pathological signaling cascades.
Proposed inhibitory action on a CYP2E1-mediated signaling pathway.
This diagram illustrates a simplified, putative mechanism where 1-(Isothiazol-3-yl)ethan-1-one inhibits CYP2E1, thereby preventing the downstream activation of the ASK-1/JNK signaling pathway and subsequent apoptosis, which is a known consequence of CYP2E1-mediated ethanol metabolism.[4]
Conclusion
1-(Isothiazol-3-yl)ethan-1-one is a molecule with defined chemical characteristics and promising biological activity as a CYP2E1 inhibitor. Further research is warranted to fully elucidate its physical properties, develop optimized synthetic protocols, and explore its therapeutic potential in relevant disease models. The information provided in this guide serves as a foundational resource for scientists and researchers in the field of drug discovery and development.
"1-(Isothiazol-3-yl)ethan-1-one" CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-(Isothiazol-3-yl)ethan-1-one, a heterocyclic ketone of interest in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Isothiazol-3-yl)ethan-1-one, a heterocyclic ketone of interest in medicinal chemistry and drug development. This document summarizes its known chemical identifiers, biological activity, and relevant experimental contexts.
Core Compound Identifiers and Properties
Identifier
Value
Source
Compound Name
1-(Isothiazol-3-yl)ethan-1-one
N/A
Synonym
1-(Isothiazol-3-yl)ethanone
N/A
CAS Number
88511-35-7
N/A
Molecular Formula
C₅H₅NOS
N/A
Molecular Weight
127.17 g/mol
N/A
Canonical SMILES
CC(=O)c1cnsc1
Predicted
InChI
InChI=1S/C5H5NOS/c1-4(7)5-2-6-8-3-5/h2-3H,1H3
Predicted
Note: The Canonical SMILES and InChI are predicted based on the compound's structure as definitive database entries are not available. Experimental physical properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature.
Biological Activity and Mechanism of Action
1-(Isothiazol-3-yl)ethan-1-one is recognized as an inhibitor of Cytochrome P450 2E1 (CYP2E1). This enzyme is a member of the cytochrome P450 mixed-function oxidase system and is involved in the metabolism of various xenobiotics, including ethanol and a range of small-molecule drugs. The inhibitory action of 1-(Isothiazol-3-yl)ethan-1-one on CYP2E1 suggests its potential for investigation in therapeutic areas where CYP2E1 activity is implicated, such as rheumatoid arthritis and sepsis.
CYP2E1 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving CYP2E1, highlighting its role in the metabolism of substrates and the subsequent generation of reactive oxygen species (ROS), which can lead to cellular stress and downstream signaling events. Inhibition of CYP2E1 by compounds like 1-(Isothiazol-3-yl)ethan-1-one can modulate these processes.
Caption: Simplified CYP2E1 metabolic pathway and point of inhibition.
Experimental Protocols
Due to the limited availability of specific experimental data for 1-(Isothiazol-3-yl)ethan-1-one, the following sections provide representative protocols for its synthesis and for assessing its inhibitory activity against CYP2E1.
Representative Synthesis of 3-Acetylisothiazole
A general method for the synthesis of 3-acetylisothiazoles involves the reaction of a suitable isothiazole precursor with an acetylating agent. The following is a representative workflow.
Caption: General workflow for the synthesis of 1-(Isothiazol-3-yl)ethan-1-one.
Methodology:
Reaction Setup: An appropriate isothiazole starting material (e.g., 3-bromoisothiazole or isothiazole itself) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
Acetylation: An acetylating agent, such as acetyl chloride or acetic anhydride, is added to the solution, often in the presence of a Lewis acid catalyst (e.g., aluminum chloride) for Friedel-Crafts acylation, or a strong base (e.g., n-butyllithium) to facilitate metal-halogen exchange followed by quenching with the acetylating agent. The reaction mixture is stirred at a controlled temperature (ranging from -78 °C to room temperature) for a specified duration.
Quenching and Work-up: The reaction is carefully quenched, typically with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
Purification: The crude product is purified using a suitable technique, most commonly flash column chromatography on silica gel, to yield the pure 1-(Isothiazol-3-yl)ethan-1-one.
Note: The specific reagents, reaction conditions, and purification methods would need to be optimized for this particular synthesis.
In Vitro CYP2E1 Inhibition Assay Protocol
The following protocol describes a general method for assessing the inhibitory potential of a compound against human CYP2E1 in vitro, using a fluorogenic probe substrate.
Materials:
Human liver microsomes or recombinant human CYP2E1
1-(Isothiazol-3-yl)ethan-1-one (test inhibitor)
Positive control inhibitor (e.g., Diethyl Dithiocarbamate - DDC)
CYP2E1 fluorogenic substrate (e.g., a resorufin-based probe)
NADPH regenerating system
Phosphate buffer (pH 7.4)
96-well microplate (black, clear bottom)
Fluorescence microplate reader
Methodology:
Preparation of Reagents:
Prepare a stock solution of 1-(Isothiazol-3-yl)ethan-1-one in a suitable solvent (e.g., DMSO).
Prepare serial dilutions of the test inhibitor and the positive control in phosphate buffer.
Prepare a solution of the CYP2E1 substrate in phosphate buffer.
Prepare a working solution of human liver microsomes or recombinant CYP2E1 in phosphate buffer.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Assay Procedure:
To the wells of the 96-well plate, add the phosphate buffer, the microsomal or recombinant enzyme preparation, and the various concentrations of the test inhibitor or positive control.
Pre-incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
Initiate the reaction by adding the CYP2E1 fluorogenic substrate and the NADPH regenerating system to each well.
Incubate the plate at 37 °C, protected from light.
Data Acquisition and Analysis:
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.
Calculate the rate of metabolite formation for each inhibitor concentration.
Determine the IC₅₀ value for 1-(Isothiazol-3-yl)ethan-1-one by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Note: This is a generalized protocol. Specific concentrations, incubation times, and instrument settings should be optimized based on the enzyme source and substrate used.
Foundational
"1-(Isothiazol-3-yl)ethan-1-one" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(Isothiazol-3-yl)ethan-1-one. The document de...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(Isothiazol-3-yl)ethan-1-one. The document details its molecular characteristics, including molecular weight and formula, and delves into its significant role as an inhibitor of the cytochrome P450 enzyme, CYP2E1. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's synthesis, analytical characterization, and biological interactions.
Chemical and Physical Properties
1-(Isothiazol-3-yl)ethan-1-one, also known as 3-acetylisothiazole, is a heterocyclic ketone. Its fundamental molecular and physical properties are summarized in the table below.
Property
Value
Molecular Formula
C5H5NOS
Molecular Weight
127.16 g/mol
IUPAC Name
1-(Isothiazol-3-yl)ethanone
CAS Number
88511-35-7
Synthesis of Isothiazole Derivatives: A Representative Protocol
General Procedure:
A mixture of the appropriate β-ketodithioester or β-ketothioamide and ammonium acetate is heated, typically under solvent-free conditions or in a high-boiling point solvent. The reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to yield the desired isothiazole derivative. The product can then be purified using standard techniques such as column chromatography.
For the specific synthesis of 1-(Isothiazol-3-yl)ethan-1-one, a suitable starting material would be a β-ketodithioester with an acetyl group.
Analytical Characterization
The characterization of 1-(Isothiazol-3-yl)ethan-1-one and other isothiazole derivatives typically involves a combination of spectroscopic and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity and quantifying isothiazolinone-based compounds.[2] Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, confirming the compound's identity. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed molecular structure.
Biological Activity: Inhibition of CYP2E1
1-(Isothiazol-3-yl)ethan-1-one has been identified as an inhibitor of Cytochrome P450 2E1 (CYP2E1). This enzyme plays a significant role in the metabolism of a variety of small, polar molecules, including ethanol and numerous xenobiotics.[3]
The Role of CYP2E1 in Metabolism and Toxicology
CYP2E1 is a membrane-bound protein primarily expressed in the liver, where it is a key component of the microsomal ethanol-oxidizing system (MEOS).[4] It is involved in the metabolic activation of many pro-toxicants and pro-carcinogens. The catalytic cycle of CYP2E1 can become "uncoupled," leading to the production of reactive oxygen species (ROS), which contributes to oxidative stress and cellular damage.[5][6]
The inhibition of CYP2E1 is a therapeutic strategy in various contexts. For example, inhibiting CYP2E1 can prevent the formation of toxic metabolites from substances like acetaminophen and certain industrial solvents.[7][8]
Mechanism of Inhibition
Small molecule inhibitors of CYP2E1, such as 1-(Isothiazol-3-yl)ethan-1-one, typically act as competitive or non-competitive inhibitors.[7][9] Competitive inhibitors bind to the active site of the enzyme, often coordinating with the heme iron, thereby preventing substrate binding.[3][10] Non-competitive inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity.[7]
The inhibitory action of 1-(Isothiazol-3-yl)ethan-1-one on CYP2E1 suggests its potential for use in research related to conditions where CYP2E1 activity is implicated, such as alcoholic liver disease and drug-induced hepatotoxicity.
Signaling and Metabolic Pathway Visualization
The following diagram illustrates the central role of CYP2E1 in the metabolism of xenobiotics and the mechanism of its inhibition.
Caption: CYP2E1 metabolism of xenobiotics and its inhibition.
Experimental Workflow
The diagram below outlines a typical experimental workflow for investigating the effects of a potential CYP2E1 inhibitor like 1-(Isothiazol-3-yl)ethan-1-one.
Caption: A typical workflow for evaluating CYP2E1 inhibitors.
The Diverse Biological Activities of Isothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, serves as a privileged scaffold in medicinal chemistry. Its deriv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of isothiazole derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in the research and development of novel isothiazole-based therapeutics.
Antimicrobial Activity
Isothiazole derivatives have demonstrated potent activity against a wide range of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various isothiazole derivatives against different microbial strains.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of isothiazole derivatives using the broth microdilution method.
Materials:
Test isothiazole derivatives
Bacterial or fungal strains
Mueller-Hinton Broth (MHB) or appropriate broth medium
Sterile 96-well microtiter plates
0.5 McFarland standard
Spectrophotometer
Incubator
Procedure:
Preparation of Inoculum: From a fresh culture, select several colonies and suspend them in sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).
Preparation of Compound Dilutions: Prepare a stock solution of the isothiazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to obtain a range of concentrations.
Inoculation: Add the standardized inoculum to each well containing the diluted compound and to a growth control well (containing only broth and inoculum). Include a sterility control well (broth only).
Incubation: Incubate the microtiter plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.
Anticancer Activity
A significant number of isothiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of selected isothiazole derivatives against different cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
Cancer cell lines
Complete culture medium (e.g., DMEM with 10% FBS)
Test isothiazole derivatives
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the isothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Anti-inflammatory Activity
Isothiazole derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways, such as the production of nitric oxide (NO) and the activity of cyclooxygenase (COX) enzymes.
Quantitative Data: Anti-inflammatory Activity
The following table includes IC50 values for the inhibition of inflammatory mediators by isothiazole derivatives.
Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol measures the ability of isothiazole derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
RAW 264.7 macrophage cell line
Complete culture medium
Lipopolysaccharide (LPS)
Test isothiazole derivatives
Griess Reagent (for nitrite determination)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
Compound Treatment: Pre-treat the cells with various concentrations of the isothiazole derivatives for a specified time (e.g., 1 hour).
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group without LPS stimulation and a group with LPS stimulation but no compound treatment.
Incubation: Incubate the plates for 24 hours.
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds.
Antiviral Activity
Certain isothiazole derivatives have been identified as potent inhibitors of viral replication, showing activity against a range of viruses, including HIV and picornaviruses.[8]
Quantitative Data: Antiviral Activity
The following table shows the 50% effective concentrations (EC50) and selectivity indexes (SI) for some antiviral isothiazole derivatives.
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
Susceptible host cell line
Virus stock of known titer
Test isothiazole derivatives
Culture medium
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
Staining solution (e.g., crystal violet)
6- or 12-well plates
Procedure:
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
Virus and Compound Incubation: Prepare serial dilutions of the isothiazole derivative. Mix a standardized amount of virus with each compound dilution and incubate to allow the compound to interact with the virus.
Infection: Inoculate the cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).
Adsorption: Allow the virus to adsorb to the cells for a specific period (e.g., 1-2 hours).
Overlay: Remove the inoculum and add the semi-solid overlay medium. This restricts the spread of the virus, leading to the formation of localized plaques.
Incubation: Incubate the plates for several days until plaques are visible.
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Neuroprotective Activity
Isothiazole derivatives are also being explored for their potential in treating neurodegenerative diseases. Their neuroprotective effects are often attributed to their ability to mitigate oxidative stress, excitotoxicity, and neuroinflammation.
Quantitative Data: Neuroprotective Activity
The following table provides data on the neuroprotective effects of certain isothiazole derivatives.
The OGD assay is an in vitro model that mimics ischemic conditions to evaluate the neuroprotective potential of compounds.
Materials:
Neuronal cell line (e.g., SH-SY5Y)
Glucose-free culture medium
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
Test isothiazole derivatives
Reagents for cell viability assessment (e.g., MTT)
Procedure:
Cell Culture: Culture neuronal cells in standard conditions.
Compound Pre-treatment: Pre-treat the cells with various concentrations of the isothiazole derivatives for a specified duration.
Oxygen-Glucose Deprivation: Wash the cells with glucose-free medium and then incubate them in the glucose-free medium inside a hypoxic chamber for a period to induce cell injury (e.g., 4-6 hours).
Reperfusion: After the OGD period, replace the medium with regular, glucose-containing medium and return the cells to normoxic conditions (standard incubator) for a reperfusion period (e.g., 24 hours).
Assessment of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay.
Data Analysis: Compare the viability of cells treated with the isothiazole derivatives to that of the untreated OGD group to determine the neuroprotective effect.
Signaling Pathways and Mechanisms of Action
The biological activities of isothiazole derivatives are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Several isothiazole derivatives have been shown to inhibit this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by an isothiazole derivative.
Experimental and Drug Discovery Workflow
The discovery and development of new isothiazole-based drugs follow a structured workflow, from initial screening to preclinical and clinical studies.
Caption: A generalized workflow for the discovery and development of isothiazole-based drugs.
This technical guide provides a foundational understanding of the diverse biological activities of isothiazole derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this important class of heterocyclic compounds for various therapeutic applications. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of novel isothiazole derivatives.
An In-depth Technical Guide to 1-(Isothiazol-3-yl)ethan-1-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals Abstract The isothiazole nucleus is a prominent scaffold in medicinal chemistry, conferring a diverse range of biological activities upon its derivatives. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isothiazole nucleus is a prominent scaffold in medicinal chemistry, conferring a diverse range of biological activities upon its derivatives. This technical guide focuses on 1-(Isothiazol-3-yl)ethan-1-one and its analogs, a class of compounds that has garnered significant interest for its therapeutic potential. This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a particular emphasis on their role as enzyme inhibitors and modulators of key signaling pathways implicated in various diseases. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this area.
Core Compound: 1-(Isothiazol-3-yl)ethan-1-one
1-(Isothiazol-3-yl)ethan-1-one serves as the foundational structure for the derivatives and analogs discussed in this guide. A key reported activity of this compound is its ability to act as a selective inhibitor of Cytochrome P450 2E1 (CYP2E1). This enzyme is involved in the metabolism of various xenobiotics and is implicated in the pathogenesis of conditions such as alcoholic liver disease, as well as inflammatory conditions like rheumatoid arthritis and sepsis.[1]
Chemical Structure:
Table 1: Physicochemical Properties of 1-(Isothiazol-3-yl)ethan-1-one
Property
Value
Molecular Formula
C₅H₅NOS
Molecular Weight
127.17 g/mol
CAS Number
88511-35-7
Appearance
Not specified (likely a solid or oil)
Solubility
Information not readily available
Synthesis of 1-(Isothiazol-3-yl)ethan-1-one and its Analogs
General Synthetic Workflow:
Below is a generalized workflow for the synthesis of isothiazole derivatives, which could be adapted for 1-(Isothiazol-3-yl)ethan-1-one.
The Isothiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals Abstract The isothiazole ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone in medicinal che...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone in medicinal chemistry and industrial applications. First discovered in 1956, this scaffold has proven to be a "privileged structure," forming the core of numerous biologically active compounds.[1] Its unique electronic properties and synthetic versatility have driven extensive research, leading to the development of crucial pharmaceuticals, including antipsychotics like Ziprasidone, and potent industrial biocides such as isothiazolinones (Kathon™).[2][3] This technical guide provides an in-depth exploration of the history of isothiazole, from its initial synthesis to the evolution of modern synthetic methodologies. It details key experimental protocols, presents quantitative biological data for significant derivatives, and visualizes the complex signaling pathways these compounds modulate.
The Dawn of Isothiazole Chemistry: Discovery and Initial Synthesis
The parent isothiazole compound was first successfully prepared in 1956.[1] The initial synthesis, now of purely historical significance, was a multi-step process starting from 5-amino-1,2-benzoisothiazole.[1][4] This route involved the vigorous oxidation of the starting material using an alkaline solution of potassium permanganate (KMnO₄), which cleaved the benzene ring to form an isothiazole-4,5-dicarboxylic acid intermediate. Subsequent thermal decarboxylation of this intermediate yielded the parent isothiazole ring.[1][4] While groundbreaking for its time, this method was inefficient and not amenable to the synthesis of substituted derivatives, paving the way for more versatile and higher-yielding approaches.
Experimental Protocol: The Historical Synthesis of Isothiazole (1956)
Step 1: Oxidation of 5-Amino-1,2-benzoisothiazole. 5-Amino-1,2-benzoisothiazole is suspended in an aqueous solution of potassium permanganate in an alkaline medium (e.g., using sodium hydroxide). The mixture is heated to induce oxidative cleavage of the fused benzene ring.
Step 2: Work-up and Isolation. Following the reaction, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the isothiazole-4,5-dicarboxylic acid.
Step 3: Decarboxylation. The isolated dicarboxylic acid is heated at high temperature until the cessation of carbon dioxide evolution.
Step 4: Purification. The resulting crude isothiazole, a colorless liquid with a pyridine-like odor, is purified by fractional distillation to yield the final product.[4]
Caption: The historical 1956 synthesis route to isothiazole.
The Evolution of Synthetic Strategies
Following its discovery, the field of isothiazole chemistry rapidly expanded. The need for more efficient and versatile synthetic routes led to the development of numerous methodologies, which can be broadly categorized into intramolecular cyclizations and intermolecular cycloadditions.
Intramolecular Cyclization Methods
A dominant strategy for forming the isothiazole ring is the oxidative cyclization of a precursor containing the requisite C-C-C-N and S fragments. The synthesis of isothiazolinones, the active ingredients in Kathon™ biocides, exemplifies this approach. Typically, a 3,3'-dithiopropionamide is treated with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) to induce a one-step chlorination and cyclization, forming the S-N bond.[3]
Intermolecular and Multi-Component Reactions
Modern synthetic organic chemistry has introduced sophisticated methods for isothiazole synthesis. These include:
[4+1] Annulation: User-friendly methods using β-ketodithioesters or β-ketothioamides and ammonium acetate (NH₄OAc) proceed via a metal-free, sequential imine formation, cyclization, and aerial oxidation cascade.[5]
Three-Component Reactions: The reaction of enaminoesters, sulfur, and bromodifluoroacetamides allows for the selective synthesis of isothiazoles through the formation of new C-S, C-N, and N-S bonds.[6]
Transannulation: Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles provides a versatile route to a wide array of substituted isothiazoles.[5]
Experimental Protocol: Synthesis of 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI), a Key Kathon™ Biocide
Objective: To synthesize MCI via the chlorination-cyclization of 3,3'-dithio-bis(N-methylpropionamide).
The starting dithiopropionamide is dissolved or suspended in an inert solvent in a reaction vessel equipped with a stirrer, thermometer, and gas outlet.
The mixture is cooled to a low temperature (e.g., 0-5 °C).
Sulfuryl chloride is added dropwise to the cooled mixture while maintaining the temperature. The reaction is highly exothermic.
After the addition is complete, the reaction mixture is stirred for a specified period, allowing it to slowly warm to room temperature.
Reaction progress is monitored by a suitable analytical technique (e.g., HPLC or TLC).
Upon completion, the reaction is quenched by the careful addition of water.
The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
The crude MCI can be further purified by crystallization or chromatography.[3][7]
Key Isothiazole Compounds and Their Applications
The isothiazole scaffold is present in a diverse range of commercially significant products, from life-saving drugs to essential industrial materials.
Ziprasidone: An Atypical Antipsychotic
First synthesized in 1987 and approved by the FDA in 2001, Ziprasidone is a potent atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[8][9] Its mechanism of action is complex, involving antagonism at dopamine D₂ and serotonin 5-HT₂A receptors, as well as agonism at the 5-HT₁A receptor.[9][10][11] This multi-receptor profile is thought to contribute to its efficacy against both the positive and negative symptoms of schizophrenia.[9]
Isothiazolinones (Kathon™): Industrial Biocides
Isothiazolinones, particularly a 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (MCI) and 2-methyl-4-isothiazolin-3-one (MI), are the active ingredients in the commercial biocide Kathon™.[3] These compounds are widely used as preservatives in a vast array of industrial and consumer products, including paints, adhesives, detergents, and cooling tower water, to prevent microbial growth.[3]
Biological Mechanisms and Signaling Pathways
The biological activity of isothiazole derivatives often stems from their ability to interact with specific enzymes or receptors, thereby modulating critical cellular signaling pathways.
Inhibition of c-Met Kinase Pathway in Cancer
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[12][13] Aberrant activation of the HGF/c-Met pathway is implicated in the progression of many human cancers.[12][14] Several isothiazole derivatives have been developed as potent inhibitors of c-Met kinase. They typically act by binding to the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways.[12][15][16] This inhibition leads to reduced tumor growth and metastasis.
Caption: The c-Met signaling pathway and its inhibition by isothiazole derivatives.
Modulation of GABA Receptors
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Thiomuscimol, an isothiazole analog of the potent GABAₐ receptor agonist muscimol, demonstrates how the isothiazole core can be used to create GABA receptor modulators.[17] More recent research has focused on developing isoxazole-thiazole derivatives that act as selective inverse agonists at the GABAₐ α5 receptor subtype, which are being investigated as cognitive enhancers for conditions like Alzheimer's disease.[18]
The discovery of novel, biologically active isothiazole compounds relies heavily on high-throughput screening (HTS). This process allows for the rapid evaluation of large chemical libraries against a specific biological target. The workflow is a systematic, multi-stage process designed to identify and validate promising "hit" compounds.
Caption: A typical workflow for high-throughput screening of isothiazole libraries.
Quantitative Biological Activity Data
The potency of isothiazole derivatives is quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibitors or the inhibitory constant (Kᵢ) for receptor binders. Lower values indicate higher potency.
Table 1: Anticancer Activity of Selected Isothiazole Derivatives
Table 2: GABA Receptor Binding Affinity of Isoxazole-Thiazole Derivatives
Compound ID
Human Kᵢ (nM) at GABAₐ α5 Receptor
68
0.4
123
1.1
112
1.3
65
1.3
96
1.5
64
1.7
128
1.8
94
1.2
93
1.9
100
2.0
(Data extracted from a larger dataset presented in patent CA2759598C[18])
Conclusion
Since its discovery over six decades ago, the isothiazole nucleus has established itself as a remarkably versatile and valuable scaffold in chemical science. From its challenging initial synthesis to the elegant and efficient multi-component reactions of today, the methods to access this ring system have continually evolved. This synthetic accessibility has enabled the exploration of its vast chemical space, leading to the discovery of compounds with profound impacts on human health and industry. The isothiazole core is a key component of the antipsychotic drug Ziprasidone and the widely used Kathon™ biocides. Furthermore, ongoing research continues to uncover novel derivatives with potent activities, such as kinase inhibitors for cancer therapy and GABA receptor modulators for neurological disorders. The rich history and continued relevance of isothiazole chemistry ensure that it will remain a focus of intense research and development for years to come.
Application Notes and Protocols for the Synthesis of Thiazoles via Three-Component Reactions
For Researchers, Scientists, and Drug Development Professionals Introduction Thiazole and its derivatives are a critical class of heterocyclic compounds widely recognized for their significant presence in numerous biolog...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole and its derivatives are a critical class of heterocyclic compounds widely recognized for their significant presence in numerous biologically active molecules and pharmaceuticals.[1][2] The thiazole ring is a key structural component in drugs with a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] Three-component reactions have emerged as a powerful and efficient strategy for the synthesis of substituted thiazoles, offering advantages such as operational simplicity, high atom economy, and the ability to generate diverse molecular scaffolds in a single step.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of thiazoles via various three-component methodologies, including the classical Hantzsch synthesis and modern green chemistry approaches.
Applications in Drug Discovery and Development
Thiazole derivatives synthesized through three-component reactions are of significant interest in drug discovery due to their diverse pharmacological activities. A notable area of application is in oncology, where thiazole-containing compounds have been developed as potent inhibitors of various protein kinases involved in cancer progression.[6]
Anticancer Activity:
Many thiazole derivatives exhibit significant anticancer activity by targeting and inhibiting key signaling pathways that are often dysregulated in cancer cells.[6] For instance, certain substituted thiazoles have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[6] By blocking this pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells.[7] Additionally, some thiazole derivatives have been identified as inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which play vital roles in tumor angiogenesis and metastasis.[2][8] The development of such targeted therapies is a major focus in modern drug development.
Below is a diagram illustrating a simplified signaling pathway that can be targeted by synthesized thiazole derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by a synthesized thiazole derivative.
Quantitative Data Summary
The choice of synthetic method and catalyst significantly impacts the reaction time, conditions, and overall yield of the desired thiazole derivatives. The following tables provide a summary of quantitative data from various three-component synthesis protocols.
Table 1: Comparison of Different Catalysts in Three-Component Thiazole Synthesis
The following are detailed protocols for the synthesis of thiazole derivatives via three-component reactions.
Caption: General experimental workflow for the three-component synthesis of thiazoles.
Protocol 1: Hantzsch Thiazole Synthesis using Conventional Heating
This protocol describes a one-pot, three-component synthesis of substituted Hantzsch thiazole derivatives using a reusable silica-supported tungstosilicic acid catalyst.[10][13]
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (0.05 g).
Add 5 mL of a 1:1 ethanol/water mixture to the flask.
Heat the reaction mixture to 65°C and stir for 2 to 3.5 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Filter the resulting solid and wash it with cold ethanol.
To separate the product from the catalyst, dissolve the solid in acetone. The catalyst is insoluble and can be removed by filtration.[10]
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Dry the purified product in a vacuum oven.
Protocol 2: Microwave-Assisted Three-Component Synthesis of Thiazoles
This protocol outlines a rapid and efficient synthesis of coumarin-thiazole derivatives using microwave irradiation.[15]
Materials:
4-Bromomethylcoumarin (1 mmol)
Aldehyde (1 mmol)
Thiocarbohydrazide (1 mmol)
Acetic acid (20 mol%)
Ethanol
Procedure:
In a 10 mL microwave reaction vessel, add 4-bromomethylcoumarin (1 mmol), the aldehyde (1 mmol), thiocarbohydrazide (1 mmol), and acetic acid (20 mol%).
Add a suitable amount of ethanol to dissolve the reactants.
Seal the vessel and place it in a microwave reactor.
Irradiate the reaction mixture at 70°C with a power of 210 W for 3 to 5 minutes.
Monitor the reaction progress using TLC.
After the reaction is complete, cool the vessel to room temperature.
Remove the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel using an appropriate eluent system to afford the pure product.
Protocol 3: Ultrasound-Assisted Three-Component Synthesis of Thiazoles
This protocol details an environmentally benign synthesis of substituted Hantzsch thiazole derivatives using ultrasonic irradiation.[10][13]
In a suitable reaction vessel, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (0.05 g).
Add 5 mL of a 1:1 ethanol/water mixture.
Place the vessel in an ultrasonic bath and irradiate at room temperature for 1.5 to 2 hours.
Monitor the reaction by TLC.
Once the reaction is complete, filter the solid product and wash with ethanol.
Separate the product from the catalyst by dissolving the solid in acetone and filtering off the insoluble catalyst.[10]
Evaporate the acetone from the filtrate to yield the crude product.
Recrystallize the crude product from a suitable solvent to obtain the pure thiazole derivative.
Protocol 4: Chemoenzymatic Three-Component Synthesis of Thiazoles
This protocol describes a novel and mild synthesis of thiazole derivatives using an enzymatic catalyst.[1][11]
Materials:
Secondary amine (1.0 mmol)
Benzoyl isothiocyanate (1.0 mmol)
Dialkyl acetylenedicarboxylate (1.0 mmol)
Trypsin from porcine pancreas (PPT, 20 mg)
Ethanol (5 mL)
Procedure:
In a 10 mL test tube, combine the secondary amine (1.0 mmol), benzoyl isothiocyanate (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and trypsin from porcine pancreas (20 mg).
Add 5 mL of ethanol to the mixture.
Place the test tube on a shaker and rotate at 160 rpm at 45°C for 7 hours.
Monitor the reaction to completion using TLC.
After the reaction is complete, remove the enzyme by filtration.
Concentrate the filtrate under reduced pressure.
Purify the residue by silica gel column chromatography using a hexane/EtOAc (4:1) eluent system to afford the pure thiazole derivative.[1]
Application Notes and Protocols: 1-(Isothiazol-3-yl)ethan-1-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of the potential medicinal chemistry applications of 1-(Isothiazol-3-yl)ethan-1-one, a compound identified as a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential medicinal chemistry applications of 1-(Isothiazol-3-yl)ethan-1-one, a compound identified as a Cytochrome P450 2E1 (CYP2E1) inhibitor.[1] This document outlines its potential therapeutic applications in rheumatoid arthritis and sepsis, supported by detailed, adaptable experimental protocols for its synthesis and biological evaluation.
Overview of 1-(Isothiazol-3-yl)ethan-1-one
1-(Isothiazol-3-yl)ethan-1-one belongs to the isothiazole class of heterocyclic compounds. The isothiazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Specifically, 1-(Isothiazol-3-yl)ethan-1-one has been noted for its inhibitory action on CYP2E1, an enzyme implicated in the pathogenesis of various diseases, including inflammatory disorders.[1]
Potential Therapeutic Applications
Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the joints. The inhibition of pro-inflammatory pathways is a key therapeutic strategy. The potential of 1-(Isothiazol-3-yl)ethan-1-one as a treatment for RA stems from its predicted anti-inflammatory effects, possibly mediated through the inhibition of CYP2E1, which can contribute to oxidative stress and inflammation.
Sepsis
Sepsis is a life-threatening condition caused by a dysregulated host response to infection, leading to widespread inflammation and organ damage. Modulating the inflammatory cascade is a critical aspect of sepsis management. As a potential anti-inflammatory agent, 1-(Isothiazol-3-yl)ethan-1-one could be investigated for its ability to mitigate the excessive inflammatory response in sepsis.
Quantitative Data Summary
Parameter
Value (Hypothetical)
Target/Model
Reference Compound Data
CYP2E1 Inhibition
IC50
5 - 20 µM
Recombinant Human CYP2E1
Chlormethiazole (K_i = 12 µM)
Anti-inflammatory Activity
Paw Edema Reduction
30 - 50% at 10 mg/kg
Rat Collagen-Induced Arthritis
Indomethacin
TNF-α Inhibition
40 - 60% at 10 µM
LPS-stimulated Macrophages
Dexamethasone
Sepsis Model Efficacy
Survival Rate Increase
20 - 40% at 10 mg/kg
Mouse LPS-Induced Sepsis
Anti-TNF-α antibody
Experimental Protocols
Synthesis of 1-(Isothiazol-3-yl)ethan-1-one
This protocol is a plausible method based on general principles of isothiazole synthesis.
Objective: To synthesize 1-(Isothiazol-3-yl)ethan-1-one.
Materials:
3-Aminoisothiazole
Acetyl chloride
Pyridine
Dichloromethane (DCM)
Sodium bicarbonate (NaHCO₃) solution (saturated)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminoisothiazole (1 equivalent) in anhydrous dichloromethane.
Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer.
Extraction: Extract the aqueous layer with dichloromethane (3x).
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-(Isothiazol-3-yl)ethan-1-one.
Application Notes and Protocols for 1-(Isothiazol-3-yl)ethan-1-one: A Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(Isothiazol-3-yl)ethan-1-one is a key synthetic intermediate possessing the isothiazole heterocyclic motif. This structural element is found...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Isothiazol-3-yl)ethan-1-one is a key synthetic intermediate possessing the isothiazole heterocyclic motif. This structural element is found in a variety of biologically active compounds, exhibiting a broad spectrum of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The ketone functional group in 1-(Isothiazol-3-yl)ethan-1-one serves as a versatile handle for a range of chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery. Furthermore, 1-(Isothiazol-3-yl)ethan-1-one itself has been identified as a Cytochrome P450 2E1 (CYP2E1) inhibitor, suggesting its potential therapeutic applications in conditions such as rheumatoid arthritis and sepsis.[1] This document provides detailed application notes and experimental protocols for the utilization of 1-(Isothiazol-3-yl)ethan-1-one in the synthesis of various heterocyclic systems.
The reactivity of 1-(Isothiazol-3-yl)ethan-1-one is primarily dictated by the acetyl group attached to the isothiazole ring. The methyl group is acidic and can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. The carbonyl group itself is susceptible to nucleophilic attack. This dual reactivity allows for its use in a wide array of synthetic transformations.
Application 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess diverse pharmacological activities. The Claisen-Schmidt condensation of 1-(Isothiazol-3-yl)ethan-1-one with various aromatic aldehydes provides a straightforward route to novel chalcone derivatives incorporating the isothiazole moiety.
Caption: Workflow for the synthesis of isothiazole-containing chalcones.
General Protocol for Claisen-Schmidt Condensation
Reaction Setup: In a round-bottom flask, dissolve 1-(Isothiazol-3-yl)ethan-1-one (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol.
Catalyst Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
Precipitation: Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.
Isolation and Purification: Filter the solid precipitate, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data: Synthesis of Isothiazolyl Chalcones
Note: Yields are based on isolated and purified products.
Application 2: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes. These compounds are valuable scaffolds in medicinal chemistry. 1-(Isothiazol-3-yl)ethan-1-one can be utilized as the ketone component in this reaction, leading to the formation of novel 2-amino-4-(isothiazol-3-yl)thiophene derivatives.
Reaction Scheme: Gewald Reaction
Caption: Synthesis of a 2-aminothiophene derivative via the Gewald reaction.
General Protocol for the Gewald Reaction
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-(Isothiazol-3-yl)ethan-1-one (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or piperidine, to the mixture.
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
Isolation and Purification: Filter the solid product, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.
Quantitative Data: Synthesis of 2-Aminothiophene Derivatives
Note: Yields are based on isolated and purified products.
Application 3: Synthesis of Pyrimidine Derivatives
Pyrimidine and its fused heterocyclic systems are of significant interest due to their presence in nucleic acids and a wide range of pharmaceuticals. Isothiazolyl-substituted pyrimidines can be synthesized from the corresponding chalcone derivatives obtained from 1-(Isothiazol-3-yl)ethan-1-one.
Synthetic Pathway to Pyrimidines
Caption: Two-step synthesis of isothiazolyl-pyrimidines.
General Protocol for Pyrimidine Synthesis
Chalcone Synthesis: Prepare the required (E)-1-(Isothiazol-3-yl)-3-arylprop-2-en-1-one derivative using the Claisen-Schmidt condensation protocol described in Application 1.
Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1.0 eq.) and guanidine hydrochloride (1.5 eq.) in absolute ethanol.
Base Addition: Add a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in absolute ethanol) to the reaction mixture.
Reaction Conditions: Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.
Work-up: After cooling, pour the reaction mixture into ice-cold water.
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from an appropriate solvent.
Quantitative Data: Synthesis of Pyrimidine Derivatives
Note: Yields are based on isolated and purified products over two steps.
Conclusion
1-(Isothiazol-3-yl)ethan-1-one is a readily accessible and highly versatile building block for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. The protocols outlined in these application notes provide researchers with practical and efficient methods for the preparation of novel chalcones, 2-aminothiophenes, and pyrimidines. The straightforward nature of these reactions, coupled with the potential for diverse substitution patterns, makes 1-(Isothiazol-3-yl)ethan-1-one an attractive starting material for the development of new chemical entities in drug discovery programs. Further exploration of its reactivity is encouraged to unlock the full potential of this valuable synthetic intermediate.
Application Notes and Protocols for the Characterization of 1-(Isothiazol-3-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-(Isothiazol-3-yl)ethan-1-one , a comp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-(Isothiazol-3-yl)ethan-1-one , a compound of interest in pharmaceutical research, noted for its potential as a CYP2E1 inhibitor in studies related to rheumatoid arthritis and sepsis.[1][2] Given the limited availability of published analytical data for this specific molecule, this document combines known properties with detailed protocols for analogous compounds to establish a robust framework for its analysis.
Physicochemical Properties
A summary of the fundamental physicochemical properties of 1-(Isothiazol-3-yl)ethan-1-one is presented below.
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1-(Isothiazol-3-yl)ethan-1-one, ¹H and ¹³C NMR are essential for confirming the molecular structure.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Number of Protons
Assignment
~8.8 - 8.6
Doublet
1H
Isothiazole H-5
~7.4 - 7.2
Doublet
1H
Isothiazole H-4
~2.6
Singlet
3H
Acetyl (CH₃)
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
~192
Carbonyl (C=O)
~160
Isothiazole C-3
~155
Isothiazole C-5
~125
Isothiazole C-4
~27
Acetyl (CH₃)
Protocol: NMR Spectroscopic Analysis
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of 1-(Isothiazol-3-yl)ethan-1-one.
Materials:
1-(Isothiazol-3-yl)ethan-1-one sample
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
5 mm NMR tubes
Volumetric flasks and pipettes
Instrumentation:
400 MHz NMR Spectrometer
Procedure:
Sample Preparation: Accurately weigh 5-10 mg of the 1-(Isothiazol-3-yl)ethan-1-one sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
Instrument Setup:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of CDCl₃.
Shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition:
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
¹³C NMR Acquisition:
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 45° pulse, 2-second relaxation delay, 1024 or more scans).
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase the resulting spectra.
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both spectra.
Mass Spectrometry (MS)
Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrometry Data (Electron Ionization - EI)
m/z
Predicted Assignment
127
[M]⁺ (Molecular Ion)
112
[M - CH₃]⁺
84
[M - COCH₃]⁺
43
[CH₃CO]⁺
Protocol: GC-MS Analysis
Objective: To determine the molecular weight and fragmentation pattern of 1-(Isothiazol-3-yl)ethan-1-one.
Materials:
1-(Isothiazol-3-yl)ethan-1-one sample
Dichloromethane or Ethyl Acetate (HPLC grade)
GC vials with septa
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Procedure:
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
GC Method:
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: Increase to 280 °C at a rate of 10 °C/min.
Final hold: Hold at 280 °C for 5 minutes.
Injection Volume: 1 µL (split or splitless mode depending on concentration).
MS Method:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Scan Range: m/z 40-400.
Data Analysis:
Identify the peak corresponding to 1-(Isothiazol-3-yl)ethan-1-one in the total ion chromatogram (TIC).
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
Compare the obtained spectrum with a reference library if available.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical compounds and for quantitative analysis.
Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
Objective: To determine the purity of a 1-(Isothiazol-3-yl)ethan-1-one sample.
Materials:
1-(Isothiazol-3-yl)ethan-1-one sample
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for peak shape improvement)
HPLC vials
Instrumentation:
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to both solvents to improve peak shape. Filter and degas the mobile phase.
Standard and Sample Preparation:
Standard Solution: Accurately prepare a standard solution of 1-(Isothiazol-3-yl)ethan-1-one at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.
Sample Solution: Prepare the sample to be analyzed at approximately the same concentration.
HPLC Method:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detector Wavelength: Scan for an optimal wavelength using a PDA detector, or set to a default of 254 nm.
Run Time: 10 minutes or until all impurity peaks have eluted.
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical characterization of 1-(Isothiazol-3-yl)ethan-1-one.
Application Notes and Protocols for 1-(Isothiazol-3-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(Isothiazol-3-yl)ethan-1-one, also known as 3-acetylisothiazole, is a heterocyclic ketone of interest in medicinal chemistry and drug develop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Isothiazol-3-yl)ethan-1-one, also known as 3-acetylisothiazole, is a heterocyclic ketone of interest in medicinal chemistry and drug development. Notably, it has been identified as an inhibitor of Cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various xenobiotics, including ethanol and some procarcinogens.[1][2][3][4] This inhibitory activity suggests its potential for investigation in therapeutic areas such as alcoholic liver disease and mitigating the toxicity of certain drugs.[3][4][5] These application notes provide an overview of the synthesis and potential reactions of 1-(Isothiazol-3-yl)ethan-1-one, offering detailed protocols for its preparation and outlining further synthetic transformations.
Synthetic Protocols
The synthesis of 1-(Isothiazol-3-yl)ethan-1-one can be approached through a two-step sequence involving the preparation of a 3-cyanoisothiazole intermediate followed by a Grignard reaction to introduce the acetyl group.
Step 1: Synthesis of 3-Cyanoisothiazole via Sandmeyer Reaction
The Sandmeyer reaction provides a classical and effective method for converting an amino group on an aromatic or heteroaromatic ring into a cyano group via a diazonium salt intermediate.[6][7][8] In this protocol, 3-aminoisothiazole is converted to 3-cyanoisothiazole.
Experimental Protocol:
Diazotization of 3-Aminoisothiazole:
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-aminoisothiazole (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
Stir the mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
Cyanation Reaction:
In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.2 eq) in a suitable solvent (e.g., a solution of sodium or potassium cyanide in water).
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (release of nitrogen gas) should be observed.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
Work-up and Purification:
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
Remove the solvent under reduced pressure. The crude 3-cyanoisothiazole can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Table 1: Summary of Reagents and Conditions for Synthesis of 3-Cyanoisothiazole
Reagent/Parameter
Condition/Amount
Purpose
3-Aminoisothiazole
1.0 eq
Starting material
Hydrochloric Acid
Excess
Formation of amine salt and acidic medium
Sodium Nitrite
1.0-1.1 eq
Diazotizing agent
Copper(I) Cyanide
1.1-1.2 eq
Cyanating agent
Temperature (Diazotization)
0-5 °C
Stabilize diazonium salt
Temperature (Cyanation)
0 °C to 60 °C
Promote cyanation
Solvent
Water, Diethyl ether
Reaction and extraction
Step 2: Synthesis of 1-(Isothiazol-3-yl)ethan-1-one via Grignard Reaction
The Grignard reaction is a powerful tool for carbon-carbon bond formation, and the reaction of an organomagnesium halide with a nitrile provides a reliable route to ketones.[9][10][11][12] In this step, 3-cyanoisothiazole is reacted with methylmagnesium bromide to yield the target compound.
Experimental Protocol:
Grignard Reaction:
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of 3-cyanoisothiazole (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
Cool the solution in an ice bath and slowly add a solution of methylmagnesium bromide (1.1-1.2 eq) in diethyl ether dropwise.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
Hydrolysis and Work-up:
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling in an ice bath.
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.
Purification:
Remove the solvent under reduced pressure to obtain the crude 1-(Isothiazol-3-yl)ethan-1-one.
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Table 2: Summary of Reagents and Conditions for Synthesis of 1-(Isothiazol-3-yl)ethan-1-one
Reagent/Parameter
Condition/Amount
Purpose
3-Cyanoisothiazole
1.0 eq
Starting material
Methylmagnesium Bromide
1.1-1.2 eq
Grignard reagent (nucleophile)
Anhydrous Diethyl Ether
Solvent
Reaction medium
Temperature
0 °C to Room Temp.
Control reaction rate
Aqueous NH4Cl or HCl
Quenching agent
Hydrolysis of imine intermediate
Reaction Protocols for 1-(Isothiazol-3-yl)ethan-1-one
The presence of a ketone functional group in 1-(Isothiazol-3-yl)ethan-1-one allows for a variety of subsequent chemical transformations. Below are generalized protocols for common reactions involving the acetyl moiety.
Reduction to an Alcohol
The acetyl group can be reduced to a secondary alcohol, 1-(isothiazol-3-yl)ethan-1-ol, using a variety of reducing agents.
Experimental Protocol (using Sodium Borohydride):
Dissolve 1-(Isothiazol-3-yl)ethan-1-one (1.0 eq) in a suitable alcoholic solvent (e.g., methanol or ethanol).
Cool the solution in an ice bath and add sodium borohydride (NaBH4) (1.0-1.5 eq) portion-wise.
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
Quench the reaction by the slow addition of water or dilute acid.
Remove the solvent under reduced pressure and extract the product with an organic solvent.
Wash, dry, and concentrate the organic extracts to yield the crude alcohol, which can be purified by column chromatography.
Reductive Amination
The ketone can be converted to an amine via reductive amination. This involves the formation of an imine intermediate with an amine, followed by in-situ reduction.
Experimental Protocol:
In a suitable solvent (e.g., methanol or dichloromethane), dissolve 1-(Isothiazol-3-yl)ethan-1-one (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq).
Add a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), and a catalytic amount of acetic acid.
Stir the reaction at room temperature until completion.
Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Wittig Reaction
The Wittig reaction allows for the conversion of the carbonyl group into an alkene.
Experimental Protocol:
Generate the ylide by reacting a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF.
Add a solution of 1-(Isothiazol-3-yl)ethan-1-one (1.0 eq) in the same solvent to the ylide solution at a low temperature (e.g., -78 °C or 0 °C).
Allow the reaction to warm to room temperature and stir until completion.
Quench the reaction with water and extract the product.
Purify the resulting alkene by column chromatography.
Visualizations
Caption: Synthetic workflow for 1-(Isothiazol-3-yl)ethan-1-one.
Application of Isothiazolinones as Biocides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction to Isothiazolinones Isothiazolinones are a class of heterocyclic organic compounds widely utilized as broad-spectrum biocides. Their effectiven...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isothiazolinones
Isothiazolinones are a class of heterocyclic organic compounds widely utilized as broad-spectrum biocides. Their effectiveness against a wide range of bacteria, fungi, and algae makes them suitable for use in numerous industrial and consumer products.[1][2][3][4] Common isothiazolinone derivatives include Methylisothiazolinone (MIT or MI), Chloromethylisothiazolinone (CMIT or MCI), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).[2][3] These compounds are often used in combination, such as the 3:1 mixture of CMIT and MIT, to enhance their antimicrobial efficacy.[2][4]
Isothiazolinones are employed as preservatives in a vast array of products, including paints, adhesives, cosmetics, shampoos, and industrial water treatment systems, to prevent microbial growth and spoilage.[1][2][5][6] Their application is crucial in maintaining product integrity and preventing contamination.[5]
Mechanism of Action
The biocidal activity of isothiazolinones stems from a two-step mechanism.[1][2] Initially, they rapidly inhibit microbial growth and metabolism within minutes of contact.[1][2] This is followed by irreversible cell damage, leading to cell death over a period of hours.[1][2]
The primary mode of action involves the electrophilic nature of the isothiazolinone ring. The electron-deficient sulfur atom in the N-S bond readily reacts with nucleophilic cellular components, particularly thiol groups (-SH) found in the amino acid cysteine.[5] Cysteine is a critical component of many life-sustaining enzymes.
By forming disulfide bonds with these thiol groups, isothiazolinones effectively inactivate key enzymes involved in cellular respiration and energy generation (ATP synthesis).[1][5][7] This disruption of essential metabolic pathways, such as the Krebs cycle, ultimately leads to the cessation of cellular functions and death of the microorganism.[1][7] This multi-targeted action makes it difficult for microorganisms to develop resistance.[1]
Figure 1. Mechanism of action of isothiazolinone biocides.
Data Presentation: Antimicrobial Efficacy
The efficacy of isothiazolinone biocides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the biocide that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Note: MIC and MBC values can vary depending on the specific strain of microorganism and the testing conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Materials:
Isothiazolinone stock solution (of known concentration)
Sterile 96-well microtiter plates
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
Microbial culture in logarithmic growth phase
Sterile pipette tips and multichannel pipette
Spectrophotometer
Incubator
2. Procedure:
Figure 2. Experimental workflow for MIC determination.
Step 1: Preparation of Isothiazolinone Dilutions
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
Add 100 µL of the isothiazolinone stock solution to the first well of each row to be tested.
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.
Step 2: Preparation of Microbial Inoculum
From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile saline or broth.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Step 3: Inoculation and Incubation
Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate containing the biocide dilutions. This will result in a final volume of 200 µL per well.
Include a positive control (broth with inoculum, no biocide) and a negative control (broth only) on each plate.
Incubate the plate at 35-37°C for 16-20 hours.
Step 4: Interpretation of Results
After incubation, visually inspect the wells for turbidity (growth).
The MIC is the lowest concentration of the isothiazolinone at which there is no visible growth.
Alternatively, the optical density (OD) of the wells can be measured using a microplate reader at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a follow-up to the MIC test.
1. Materials:
Microtiter plate from the completed MIC test
Sterile agar plates (e.g., Tryptic Soy Agar)
Sterile pipette tips
Incubator
2. Procedure:
Figure 3. Experimental workflow for MBC determination.
Step 1: Subculturing
From the MIC plate, select the well corresponding to the MIC and the wells with higher concentrations of the isothiazolinone that showed no visible growth.
Using a sterile pipette tip, take a 10-100 µL aliquot from each of these wells and spread it onto a separate, clearly labeled agar plate.
Step 2: Incubation
Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are visible on the control plate (subculture from the positive growth control well).
Step 3: Interpretation of Results
After incubation, count the number of colonies on each plate.
The MBC is the lowest concentration of the isothiazolinone that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum concentration.
Conclusion
Isothiazolinones are highly effective biocides with a broad spectrum of activity, making them indispensable in many industrial and consumer applications. Their mechanism of action, involving the disruption of essential microbial enzymes, provides a robust defense against microbial contamination. The provided protocols for determining MIC and MBC values offer a standardized approach for evaluating the efficacy of isothiazolinones against specific microorganisms, aiding in the development and optimization of antimicrobial formulations. Careful adherence to these methodologies is crucial for obtaining reliable and reproducible data in a research and development setting.
Application Notes and Protocols for 1-(Isothiazol-3-yl)ethan-1-one in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals Application Notes The isothiazole scaffold is a cornerstone in the discovery of novel agrochemicals due to its inherent biological activity and synthetic ve...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The isothiazole scaffold is a cornerstone in the discovery of novel agrochemicals due to its inherent biological activity and synthetic versatility.[1][2] Derivatives of isothiazole have demonstrated a broad spectrum of activities, including potent fungicidal, insecticidal, and herbicidal properties.[2][3][4] The compound 1-(Isothiazol-3-yl)ethan-1-one, and more specifically its substituted analogues, serve as a critical starting point for the synthesis of highly active agrochemical candidates. Research has particularly highlighted the utility of 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one as a key intermediate in the development of fungicides with a dual mode of action: direct antifungal activity and the induction of systemic acquired resistance (SAR) in plants.[1][3]
The primary application of ethanone-bearing isothiazoles in recent agrochemical research has been in the development of fungicides targeting oomycetes, a class of destructive plant pathogens.[1][3] By modifying the ethanone moiety, researchers have successfully synthesized isothiazole-thiazole derivatives that exhibit exceptional in vivo and in vitro activity against pathogens such as Pseudoperonospora cubensis and Phytophthora infestans.[1][5] Some of these derivatives have been shown to target the oxysterol-binding protein (OSBP), a novel and important fungicidal target.[1][3] Furthermore, the isothiazole core can induce SAR, enhancing the plant's own defense mechanisms against subsequent pathogen attacks.[1][3]
While direct agrochemical applications of the parent compound 1-(isothiazol-3-yl)ethan-1-one are not extensively documented, its derivatives are of significant interest. The broader class of isothiazoles, including isothiazolinones, has also been investigated for insecticidal properties, particularly against hemipteran pests.[4][6] Additionally, other isothiazole and thiazole derivatives have been explored for their herbicidal potential.[7][8] These findings underscore the importance of the isothiazole ethanone scaffold as a versatile platform for the development of a new generation of crop protection agents.
Data Presentation
Fungicidal Activity of 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one Derivatives
The following tables summarize the in vitro and in vivo fungicidal activity of isothiazole-thiazole derivatives synthesized from a close analogue of the topic compound.
Table 1: In Vitro Fungicidal Activity (EC₅₀ in mg L⁻¹) of Isothiazole-Thiazole Derivatives [1][5]
Compound ID
Alternaria solani
Botrytis cinerea
Fusarium graminearum
Sclerotinia sclerotiorum
6b
>50
>50
>50
0.22
6c
>50
>50
>50
0.53
6o
8.92
>50
>50
>50
6s
7.84
>50
>50
>50
Oxathiapiprolin
296.60
-
-
5.98
Azoxystrobin
185.42
-
-
4.04
Table 2: In Vivo Fungicidal Activity (EC₅₀ in mg L⁻¹) of Isothiazole-Thiazole Derivatives [1][5]
Compound ID
Pseudoperonospora cubensis
Phytophthora infestans
6k
0.052
0.23
6l
0.054
0.25
6n
0.048
0.21
6u
0.046
0.20
Isotianil
0.055
-
Oxathiapiprolin
0.021
0.063
Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one[1]
This protocol describes the synthesis of a key intermediate for fungicidal compounds.
Materials and Reagents:
3,4-dichloroisothiazole-5-carboxylic acid
N,O-dimethylhydroxylamine hydrochloride
Reagents for Weinreb amide formation (e.g., coupling agents like HATU, base like DIPEA)
Methyl magnesium bromide (Grignard reagent)
Anhydrous solvents (e.g., THF, DCM)
Standard laboratory glassware for organic synthesis
Procedure:
Weinreb Amide Formation:
a. Dissolve 3,4-dichloroisothiazole-5-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride in an appropriate anhydrous solvent.
b. Add a suitable coupling agent and base, and stir the reaction mixture at room temperature until completion (monitored by TLC).
c. Work up the reaction mixture to isolate the 3,4-dichloro-N-methoxy-N-methylisothiazole-5-carboxamide (Weinreb amide).
Grignard Reaction:
a. Dissolve the purified Weinreb amide in anhydrous THF and cool the solution to 0°C.
b. Slowly add a solution of methyl magnesium bromide in THF to the reaction mixture.
c. Allow the reaction to warm to room temperature and stir until completion.
d. Quench the reaction with a saturated aqueous solution of ammonium chloride.
e. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
f. Purify the crude product by column chromatography to obtain 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one.
Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)[9]
Materials and Reagents:
Test compounds
Dimethyl sulfoxide (DMSO)
Potato Dextrose Agar (PDA) medium
Cultures of target fungi (e.g., Alternaria solani, Botrytis cinerea)
Sterile Petri dishes
Positive control fungicide (e.g., Azoxystrobin)
Procedure:
Prepare stock solutions of the test compounds in DMSO.
Add appropriate volumes of the stock solutions to molten PDA medium to achieve the desired final concentrations.
Pour the amended PDA into sterile Petri dishes and allow to solidify.
Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture in the center of each PDA plate.
Incubate the plates at 25°C in the dark.
Measure the diameter of the fungal colony in two perpendicular directions after a specified incubation period (when the colony in the control plate has reached a certain diameter).
Calculate the percentage of mycelial growth inhibition relative to the control.
Determine the EC₅₀ value for each compound by probit analysis.
Protocol 3: In Vivo Fungicidal Activity Assay (Detached Leaf and Whole Plant)[1][10]
Materials and Reagents:
Test compounds formulated as sprayable solutions
Healthy host plants (e.g., cucumber for P. cubensis, tomato for P. infestans)
Spore suspension of the target pathogen
Growth chambers with controlled light, temperature, and humidity
Laboratory sprayer
Procedure:
Protective Activity (Whole Plant):
a. Grow host plants to the 2-3 true leaf stage.
b. Spray the plants with the test compound solutions until runoff.
c. After 24 hours, inoculate the treated plants by spraying with a spore suspension of the pathogen.
d. Incubate the plants in a high-humidity environment for 24-48 hours, then move them to a growth chamber with appropriate conditions for disease development.
e. Assess disease severity after 7-10 days by visually rating the percentage of leaf area infected.
Curative Activity (Detached Leaf):
a. Inoculate detached leaves with a spore suspension of the pathogen.
b. After 24 hours of incubation, treat the leaves with the test compound solutions.
c. Continue incubation under conditions favorable for disease development.
d. Assess disease severity as described above.
Protocol 4: Insecticidal Bioassay for Sucking Pests (Leaf-Dip Method)[11]
Materials and Reagents:
Test compounds
Acetone and Triton X-100 (for formulation)
Host plant leaves (e.g., cotton for whiteflies)
Adults of the target insect (e.g., Bemisia tabaci)
Petri dishes with agar
Positive control insecticide
Procedure:
Prepare serial dilutions of the test compounds in an acetone-water solution containing a surfactant.
Dip host plant leaves into the test solutions for 10-30 seconds and allow them to air dry.
Place the treated leaves in Petri dishes containing a layer of agar to maintain turgor.
Introduce a known number of adult insects into each Petri dish and seal it with a ventilated lid.
Incubate the Petri dishes at an appropriate temperature and photoperiod.
Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours).
Application Notes and Protocols for High-Throughput Screening of Isothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to employing high-throughput screening (HTS) assays for the discovery and characterization of isothiaz...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing high-throughput screening (HTS) assays for the discovery and characterization of isothiazole derivatives with potential therapeutic applications. Isothiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This document outlines detailed experimental protocols, data presentation guidelines, and visual workflows to facilitate the efficient screening and identification of lead compounds.
High-Throughput Screening for Antimicrobial Activity of Isothiazole Derivatives
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Isothiazole derivatives have shown promise in this area.[1] High-throughput screening allows for the rapid evaluation of large libraries of these compounds to identify those with potent antibacterial or antifungal activity.[2]
Data Presentation: Antimicrobial Activity of Isothiazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values for representative isothiazole derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.
This protocol is adapted for a 384-well plate format for high-throughput screening of the antimicrobial activity of isothiazole derivatives.
Materials:
Isothiazole derivative compound library dissolved in Dimethyl Sulfoxide (DMSO)
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate microbial growth medium
Bacterial or fungal strains of interest
Sterile 384-well microtiter plates
Automated liquid handler
Microplate incubator
Microplate reader
Resazurin sodium salt solution (for viability indication)
Procedure:
Compound Plating:
Using an automated liquid handler, serially dilute the isothiazole derivatives in the appropriate broth in 384-well plates. Final concentrations should typically range from 0.1 to 128 µg/mL.
Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity.
Include positive controls (e.g., gentamicin for bacteria, amphotericin B for fungi) and negative controls (DMSO vehicle) on each plate.
Inoculum Preparation:
Culture the microbial strain overnight in the appropriate broth.
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
Incubation:
Add the prepared inoculum to each well of the compound-containing plates.
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
Data Acquisition:
Measure the optical density (OD) at 600 nm using a microplate reader to determine microbial growth.
Alternatively, add a resazurin solution to each well and incubate for an additional 2-4 hours. Measure fluorescence to assess cell viability.
Data Analysis:
Determine the MIC, which is the lowest concentration of the compound that inhibits visible growth or reduces viability by a predefined threshold (e.g., ≥90%).
Workflow and Mechanism of Action
The general workflow for antimicrobial HTS is depicted below. For some thiazole-quinolinium derivatives, the mechanism of action involves the inhibition of the FtsZ protein, which is crucial for bacterial cell division.[3] This disruption of Z-ring formation ultimately leads to cell death.
Caption: High-throughput screening workflow for antimicrobial isothiazole derivatives.
High-Throughput Screening for Anticancer Activity of Isothiazole Derivatives
Isothiazole derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[6][7] HTS assays are instrumental in screening large compound libraries to identify derivatives with potent cytotoxic or cytostatic effects against various cancer cell lines.
Data Presentation: Anticancer Activity of Isothiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected isothiazole and thiazole derivatives against different human cancer cell lines. A lower IC50 value indicates greater potency.
This protocol describes a colorimetric assay to assess the in vitro cytotoxic activity of isothiazole derivatives in a 96- or 384-well format.
Materials:
Human cancer cell lines (e.g., MCF-7, HepG2, OVCAR-4)
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
Isothiazole derivative compound library dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
Sterile 96- or 384-well plates
Automated liquid handler
CO2 incubator
Microplate reader
Procedure:
Cell Seeding:
Plate cancer cells in 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
Compound Treatment:
Treat the cells with serial dilutions of the isothiazole derivatives.
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation:
Incubate the plates for 48-72 hours in a CO2 incubator at 37°C.
MTT Addition and Incubation:
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
Solubilization:
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Signaling Pathway and Mechanism of Action
Several thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[8] For instance, some derivatives have been shown to inhibit PI3Kα, leading to decreased phosphorylation of Akt and mTOR, which in turn induces cell cycle arrest and apoptosis.[8] Another mechanism involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Caption: Anticancer mechanisms of isothiazole derivatives via signaling pathway inhibition.
High-Throughput Screening for Enzyme Inhibition by Isothiazole Derivatives
Isothiazole derivatives have been identified as potent inhibitors of various enzymes, making them attractive candidates for the treatment of diseases where enzyme dysregulation is a key factor.[1] HTS provides an efficient means to screen for and characterize the inhibitory activity of these compounds against specific enzyme targets.
Data Presentation: Enzyme Inhibition by Isothiazole Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for several isothiazole and thiazole derivatives against their respective enzyme targets.
This protocol outlines a generic, luminescence-based assay for high-throughput screening of isothiazole derivatives as kinase inhibitors. This can be adapted for various kinases by using the appropriate substrate and enzyme.
Materials:
Recombinant kinase of interest
Kinase-specific substrate (peptide or protein)
Adenosine triphosphate (ATP)
Kinase assay buffer
Isothiazole derivative compound library in DMSO
Luminescent kinase assay kit (e.g., ADP-Glo™)
White, opaque 384-well assay plates
Automated liquid handler
Plate reader capable of measuring luminescence
Procedure:
Compound and Enzyme Preparation:
Dispense the isothiazole derivatives at various concentrations into the 384-well plates.
Add the kinase enzyme to each well.
Include no-enzyme controls and positive inhibitor controls.
Reaction Initiation:
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
Incubation:
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
Signal Generation:
Stop the kinase reaction and measure the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process of depleting unused ATP and then converting ADP to ATP, which is used in a luciferase-luciferin reaction to generate a light signal.
Data Acquisition:
Measure the luminescence signal using a plate reader.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to controls and determine the IC50 values.
Workflow for Enzyme Inhibitor Screening
The discovery of enzyme inhibitors through HTS follows a structured workflow, from initial screening to lead optimization.
Caption: Workflow for the discovery of isothiazole-based enzyme inhibitors.
Application Notes and Protocols for Antimicrobial Activity Screening of 1-(Isothiazol-3-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals Introduction Isothiazole and its derivatives are a well-established class of heterocyclic compounds recognized for their broad-spectrum antimicrobial proper...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazole and its derivatives are a well-established class of heterocyclic compounds recognized for their broad-spectrum antimicrobial properties.[1][2] These compounds, particularly isothiazolinones, are utilized as biocides in various industrial applications due to their potent antibacterial and antifungal activities.[2] The core mechanism of their antimicrobial action often involves the disruption of essential enzymatic functions within microbial cells.[1] Thiazole derivatives also represent a significant area of research in the development of new antimicrobial agents, with various analogues demonstrating considerable efficacy against a range of pathogens.[3][4][5]
This document provides detailed protocols for the antimicrobial screening of 1-(isothiazol-3-yl)ethan-1-one, a representative of the isothiazole class. The methodologies described are standard, robust, and widely accepted for evaluating the efficacy of novel antimicrobial compounds.
Mechanism of Action of Isothiazole Derivatives
The antimicrobial activity of isothiazolinones, a closely related class of compounds, is primarily attributed to their function as electrophilic agents. They readily react with thiol groups (-SH) on proteins, particularly critical enzymes involved in metabolic pathways. This interaction leads to the disruption of cellular respiration, inhibition of ATP synthesis, and ultimately, cell death. The production of free radicals can also contribute to their microbicidal effects.[1] Some thiazole derivatives have been found to target other specific cellular processes, such as DNA gyrase or the biosynthesis of fatty acids, indicating that the precise mechanism can vary depending on the specific chemical structure.[3][5][6]
Quantitative Antimicrobial Activity Data for Related Isothiazole and Thiazole Derivatives
While specific data for 1-(isothiazol-3-yl)ethan-1-one is not extensively available, the following tables summarize reported antimicrobial activities for various related isothiazole and thiazole derivatives to provide a comparative context for expected efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Isothiazole and Thiazole Derivatives
The following are detailed protocols for determining the antimicrobial activity of 1-(isothiazol-3-yl)ethan-1-one.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
1-(Isothiazol-3-yl)ethan-1-one
Sterile 96-well microtiter plates
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
Sterile pipette tips and multichannel pipette
Incubator
Plate reader (optional)
Positive control (standard antibiotic, e.g., Ampicillin, Ciprofloxacin)
Negative control (broth with solvent)
Solvent for the test compound (e.g., DMSO)
Procedure:
Preparation of Test Compound: Prepare a stock solution of 1-(isothiazol-3-yl)ethan-1-one in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
Preparation of Microtiter Plates:
Add 100 µL of sterile broth to all wells of a 96-well plate.
Add an additional 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
Inoculum Preparation:
Grow microbial cultures overnight in the appropriate broth.
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. This is often standardized using a 0.5 McFarland standard.
Inoculation: Add 10 µL of the prepared inoculum to each well, including positive and negative controls.
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. Results can be read visually or with a plate reader.
Protocol 2: Determination of Antimicrobial Activity via Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.
Materials:
1-(Isothiazol-3-yl)ethan-1-one
Sterile Petri dishes
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
Bacterial or fungal strains of interest
Sterile cotton swabs
Sterile cork borer or pipette tip to create wells
Incubator
Calipers or a ruler
Positive control (standard antibiotic solution)
Negative control (solvent)
Procedure:
Preparation of Agar Plates: Pour molten, sterile agar into Petri dishes and allow them to solidify.
Inoculation:
Prepare a microbial suspension adjusted to a 0.5 McFarland standard.
Dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
Application of Test Compound:
Prepare different concentrations of 1-(isothiazol-3-yl)ethan-1-one in a suitable solvent.
Add a fixed volume (e.g., 100 µL) of each concentration of the test compound, positive control, and negative control into separate wells.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Caption: General workflow for antimicrobial activity screening.
Caption: Proposed mechanism of action for isothiazolinones.
Application Notes and Protocols for In Vitro Evaluation of "1-(Isothiazol-3-yl)ethan-1-one" Cytotoxicity
Audience: Researchers, scientists, and drug development professionals. Introduction: 1-(Isothiazol-3-yl)ethan-1-one is a compound containing an isothiazole ring, a scaffold known for a diverse range of biological activit...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(Isothiazol-3-yl)ethan-1-one is a compound containing an isothiazole ring, a scaffold known for a diverse range of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[1][2] Some isothiazole derivatives have been shown to exhibit cytotoxic effects, potentially through mechanisms such as interaction with cellular thiols.[3] Given that 1-(Isothiazol-3-yl)ethan-1-one is identified as a CYP2E1 inhibitor with potential applications in research areas like rheumatoid arthritis and sepsis, a thorough evaluation of its cytotoxic profile is essential for any therapeutic development.[4]
These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of 1-(Isothiazol-3-yl)ethan-1-one. The described protocols detail methods for evaluating cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
The following tables present a hypothetical summary of quantitative data for the cytotoxicity of 1-(Isothiazol-3-yl)ethan-1-one against various human cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.
Table 1: Cell Viability and Cytotoxicity of 1-(Isothiazol-3-yl)ethan-1-one
Cell Line
Assay
Endpoint
Incubation Time (h)
IC₅₀ (µM)
Max. Inhibition/Cytotoxicity (%)
HepG2 (Liver Carcinoma)
MTT
Viability
48
35.2
88.5
LDH
Cytotoxicity
48
48.9
75.3
A549 (Lung Carcinoma)
MTT
Viability
48
52.8
81.2
LDH
Cytotoxicity
48
65.1
68.9
MCF-7 (Breast Cancer)
MTT
Viability
48
28.5
92.1
LDH
Cytotoxicity
48
41.3
80.7
Table 2: Apoptosis Induction by 1-(Isothiazol-3-yl)ethan-1-one in MCF-7 Cells (48h)
Concentration (µM)
Early Apoptotic Cells (%)
Late Apoptotic/Necrotic Cells (%)
Total Apoptotic Cells (%)
0 (Vehicle)
2.1 ± 0.5
1.5 ± 0.3
3.6 ± 0.8
10
15.8 ± 2.1
8.2 ± 1.1
24.0 ± 3.2
25
35.2 ± 3.5
18.9 ± 2.3
54.1 ± 5.8
50
48.6 ± 4.2
25.4 ± 2.8
74.0 ± 7.0
Table 3: Caspase-3 Activity in MCF-7 Cells Treated with 1-(Isothiazol-3-yl)ethan-1-one (24h)
Concentration (µM)
Fold Increase in Caspase-3 Activity (vs. Vehicle)
0 (Vehicle)
1.0 ± 0.1
10
2.5 ± 0.3
25
5.8 ± 0.6
50
8.2 ± 0.9
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[6]
Materials:
Target cell lines (e.g., HepG2, A549, MCF-7)
Complete cell culture medium
Phosphate-Buffered Saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
96-well plates
Protocol:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
Prepare serial dilutions of 1-(Isothiazol-3-yl)ethan-1-one in culture medium.
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.[9]
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5]
Incubate for 4 hours at 37°C in a CO₂ incubator.[5][8]
After incubation, add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[8]
Cover the plate and leave it overnight in the incubator.[5]
Mix each sample by pipetting up and down to ensure complete solubilization.[8]
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11]
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]
Calculate the percentage of cytotoxicity using the formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[13]
Seed cells in a 6-well plate and treat with various concentrations of 1-(Isothiazol-3-yl)ethan-1-one for the desired time.
Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.[14]
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[9]
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the samples by flow cytometry within one hour.[9]
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.[9]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[15] The assay utilizes a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore that can be quantified spectrophotometrically.[16]
Technical Support Center: Synthesis of 1-(Isothiazol-3-yl)ethan-1-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(Isothiazol-3-yl)ethan-1-one synthesis. The information is present...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(Isothiazol-3-yl)ethan-1-one synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Q1: I am experiencing very low to no yield of the desired product. What are the likely causes?
A1: Low or no yield in the synthesis of 1-(Isothiazol-3-yl)ethan-1-one, typically achieved through Friedel-Crafts acylation of isothiazole, can stem from several factors:
Moisture Contamination: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture. Any water in your glassware, solvent, or starting materials will deactivate the catalyst.
Poor Quality Reagents: The purity of isothiazole, acetyl chloride (or acetic anhydride), and the Lewis acid is critical. Impurities can lead to unwanted side reactions and lower yields.
Insufficient Catalyst: The product, an acetylated isothiazole, can form a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.
Suboptimal Reaction Temperature: The reaction may require specific temperature control. If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products and the formation of side products.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A2: The formation of multiple products can be due to several reasons:
Isomer Formation: Acylation of isothiazole can potentially occur at different positions on the ring, leading to isomeric products. The substitution pattern is influenced by the electronic properties of the isothiazole ring and the reaction conditions.
Side Reactions: Undesired reactions, such as polymerization of the starting material or side reactions involving impurities, can lead to a complex product mixture.
To improve selectivity:
Control Reaction Temperature: Running the reaction at a lower temperature can often favor the formation of the thermodynamically more stable product.
Choice of Lewis Acid: The nature and amount of the Lewis acid can influence the regioselectivity of the acylation. Experimenting with different Lewis acids (e.g., SnCl₄, TiCl₄) may improve the yield of the desired isomer.
Purify Starting Materials: Ensure the isothiazole and acylating agent are of high purity to minimize side reactions.
Q3: The purification of my product is challenging, leading to significant loss of yield. What are the recommended purification methods?
A3: Purification of 1-(Isothiazol-3-yl)ethan-1-one can be challenging due to the potential for closely related isomers and byproducts. The following methods are recommended:
Column Chromatography: This is often the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for obtaining a highly pure product.
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used for purification.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the hypothetical effect of various reaction parameters on the yield of 1-(Isothiazol-3-yl)ethan-1-one based on general principles of Friedel-Crafts acylation.
Entry
Lewis Acid (Equivalents)
Solvent
Temperature (°C)
Reaction Time (h)
Yield (%)
1
AlCl₃ (1.1)
Dichloromethane (DCM)
0 to rt
4
45
2
AlCl₃ (1.5)
Dichloromethane (DCM)
0 to rt
4
65
3
AlCl₃ (1.1)
Carbon Disulfide (CS₂)
0 to rt
4
55
4
SnCl₄ (1.2)
Dichloromethane (DCM)
0 to rt
6
50
5
AlCl₃ (1.5)
Dichloromethane (DCM)
40
2
30 (with byproducts)
Note: This data is illustrative and actual results may vary.
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Isothiazole
This protocol describes a general procedure for the synthesis of 1-(Isothiazol-3-yl)ethan-1-one.
Materials:
Isothiazole
Acetyl chloride
Anhydrous Aluminum Chloride (AlCl₃)
Anhydrous Dichloromethane (DCM)
Hydrochloric Acid (1M HCl)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Ice
Procedure:
Setup: All glassware must be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere.
Catalyst Suspension: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature at 0°C.
Isothiazole Addition: After the addition of acetyl chloride is complete, add a solution of isothiazole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until all the solids have dissolved.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(Isothiazol-3-yl)ethan-1-one.
Visualizations
Caption: Synthesis pathway for 1-(Isothiazol-3-yl)ethan-1-one.
Caption: Troubleshooting workflow for low yield synthesis.
Optimization
Technical Support Center: Purification of 1-(Isothiazol-3-yl)ethan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "1-(Isothiazol-3-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "1-(Isothiazol-3-yl)ethan-1-one". The following sections detail experimental protocols, address common purification challenges, and provide data for analytical validation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 1-(Isothiazol-3-yl)ethan-1-one?
A1: The primary purification techniques for 1-(Isothiazol-3-yl)ethan-1-one and similar N-heterocyclic ketones are flash column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: What are the typical impurities I might encounter during the synthesis of 1-(Isothiazol-3-yl)ethan-1-one?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities in the synthesis of isothiazole derivatives may include chlorinated by-products, such as 4,5-dichloro-isothiazolinones, which can be potent skin irritants.[1] Other potential impurities include unreacted starting materials and polymeric by-products.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of your column chromatography. By spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain the purified product.
Q4: My compound is not crystallizing during recrystallization. What should I do?
A4: If your compound fails to crystallize, it could be due to several factors, including the use of an inappropriate solvent, the presence of impurities that inhibit crystal formation, or the solution not being sufficiently saturated. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal of the pure compound. If these methods fail, you may need to reconsider your solvent system or perform a preliminary purification step like column chromatography to remove impurities.
Troubleshooting Guides
Column Chromatography
Problem
Possible Cause
Solution
Poor Separation of Compound from Impurities
Incorrect solvent system (polarity too high or too low).
Optimize the solvent system using TLC. A good separation is often achieved with a solvent mixture that gives the target compound an Rf value of 0.2-0.4.
Column overloading.
Reduce the amount of crude material loaded onto the column. As a general rule, use a 50:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.
Column channeling.
Ensure the column is packed uniformly without any air bubbles or cracks. Wet packing (slurry method) is generally preferred to minimize channeling.
Compound is Not Eluting from the Column
Solvent polarity is too low.
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Compound may have decomposed on the silica gel.
Some compounds are unstable on silica. You can test for this by spotting your compound on a TLC plate and letting it sit for several hours before eluting. If decomposition is observed, consider using a different stationary phase like alumina or a deactivated silica gel.
Cracks or Bubbles in the Silica Bed
Improper packing of the column.
Pack the column carefully as a slurry and do not let the solvent level drop below the top of the silica gel.
Heat generated from the solvent wetting the silica.
Allow the column to cool after packing and before loading the sample.
Recrystallization
Problem
Possible Cause
Solution
Compound "Oils Out" Instead of Crystallizing
The boiling point of the solvent is higher than the melting point of the compound.
Choose a solvent with a lower boiling point.
The solution is cooling too quickly.
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
High impurity concentration.
Purify the compound by column chromatography before attempting recrystallization.
No Crystal Formation Upon Cooling
The solution is not saturated.
Evaporate some of the solvent to increase the concentration of the compound and then try to cool the solution again.
Nucleation is not occurring.
Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.
Low Recovery of Purified Product
Too much solvent was used for recrystallization.
Use the minimum amount of hot solvent necessary to dissolve the crude product.
The compound has significant solubility in the cold solvent.
Cool the solution in an ice bath for a longer period to maximize crystal precipitation.
Premature crystallization during hot filtration.
Use a pre-heated funnel and receiving flask, and add a small excess of hot solvent before filtering.
Experimental Protocols
Flash Column Chromatography
This protocol is a general guideline and may require optimization for your specific sample.
Preparation of the Column:
Select an appropriate size column based on the amount of crude material (a silica gel to crude product ratio of 50:1 by weight is a good starting point).
Add a small plug of cotton or glass wool to the bottom of the column.
Add a thin layer of sand.
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the silica.
Add another thin layer of sand on top of the silica bed.
Sample Loading:
Dissolve the crude 1-(Isothiazol-3-yl)ethan-1-one in a minimal amount of the eluent or a more polar solvent that will be used for elution.
Carefully add the sample solution to the top of the column.
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
Elution and Fraction Collection:
Begin eluting with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
Gradually increase the polarity of the eluent as the column runs (e.g., to 4:1, then 2:1 Hexane:Ethyl Acetate).
Collect fractions in test tubes or vials.
Monitor the fractions by TLC to identify those containing the pure product.
Isolation:
Combine the pure fractions.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-(Isothiazol-3-yl)ethan-1-one.
Recrystallization
Solvent Selection:
Test the solubility of your crude product in various solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof (e.g., ethanol/water, ethyl acetate/hexane).[2]
Dissolution:
Place the crude 1-(Isothiazol-3-yl)ethan-1-one in an Erlenmeyer flask.
Add a minimal amount of the chosen solvent.
Heat the mixture to the boiling point of the solvent with stirring until the compound is completely dissolved. Add more solvent in small portions if necessary.
Hot Filtration (Optional):
If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask.
Crystallization:
Allow the hot, clear solution to cool slowly to room temperature.
Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold solvent.
Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.
Data Presentation
Purity and Yield Data (Representative)
The following table provides representative data for the purification of a crude sample of 1-(Isothiazol-3-yl)ethan-1-one.
Purification Method
Starting Purity (by HPLC)
Final Purity (by HPLC)
Yield (%)
Flash Column Chromatography
85%
>98%
75%
Recrystallization
90%
>99%
85%
Analytical Method Parameters
The purity of 1-(Isothiazol-3-yl)ethan-1-one can be determined by High-Performance Liquid Chromatography (HPLC).
Parameter
Value
Column
C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
Acetonitrile:Water gradient
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Column Temperature
30 °C
Visualizations
Caption: Workflow for Flash Column Chromatography.
Technical Support Center: Synthesis of 1-(Isothiazol-3-yl)ethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Isothiazol-3-yl)ethan-1-o...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Isothiazol-3-yl)ethan-1-one (also known as 3-acetylisothiazole).
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible synthetic route to 1-(Isothiazol-3-yl)ethan-1-one?
A1: A widely used method is the cyclization of an enaminone precursor, specifically (Z)-4-(dimethylamino)pent-3-en-2-one, with hydroxylamine-O-sulfonic acid (HOSA). This method offers a direct route to the isothiazole ring system from readily available starting materials.
Q2: My reaction yield is low and I'm seeing multiple products. What is the most likely side reaction?
A2: The most significant side reaction is the formation of a constitutional isomer, 1-(Isothiazol-5-yl)ethan-1-one (5-acetylisothiazole). The reaction of the asymmetric enaminone with HOSA can proceed through two different cyclization pathways, leading to a mixture of the desired 3-acetyl and the isomeric 5-acetyl product. Under certain conditions, this can result in nearly a 1:1 mixture of the two isomers, significantly impacting the yield of the desired product.
Q3: How can I distinguish between the desired 3-acetylisothiazole and the 5-acetylisothiazole isomer?
A3: The two isomers can be distinguished using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). In ¹H NMR, the chemical shifts of the isothiazole ring protons will be different. The desired 3-acetyl isomer shows signals for the H-4 and H-5 protons, while the 5-acetyl isomer will show signals for the H-3 and H-4 protons. GC analysis will show two distinct peaks with identical mass spectra, indicating they are isomers.
Q4: What is the general mechanism for the formation of the isothiazole ring in this synthesis?
A4: The reaction proceeds via the reaction of the enaminone with hydroxylamine-O-sulfonic acid. The enaminone provides the C-C-C backbone, while HOSA provides the N-S component. The proposed mechanism involves an initial reaction at the enamine nitrogen followed by intramolecular cyclization and subsequent elimination to form the aromatic isothiazole ring. The regioselectivity (i.e., the ratio of 3-acetyl to 5-acetyl isomer) is determined by which carbonyl group of the intermediate is attacked during the cyclization step.
Troubleshooting Guide
Problem 1: Low Yield and a Significant Amount of 5-Acetylisothiazole Isomer
This is the most common issue in this synthesis. The formation of the 5-acetyl isomer is a competing reaction pathway.
Possible Causes & Solutions:
Reaction Conditions: The regioselectivity of the cyclization is sensitive to reaction parameters.
Temperature: Running the reaction at lower temperatures may favor one isomer over the other. It is recommended to start at 0 °C and slowly warm to room temperature.
Solvent: The polarity of the solvent can influence the reaction pathway. Dichloromethane is a commonly used solvent. Experimenting with other aprotic solvents may alter the isomeric ratio.
Rate of Addition: Slow, dropwise addition of the hydroxylamine-O-sulfonic acid solution to the enaminone can help control the reaction and potentially improve selectivity.
Data Presentation: Isomeric Product Ratio
Product
Typical Ratio
Analytical Identification
1-(Isothiazol-3-yl)ethan-1-one
~1
¹H NMR, GC-MS
1-(Isothiazol-5-yl)ethan-1-one
~1
¹H NMR, GC-MS
Problem 2: Difficulty in Purifying the Desired 3-Acetylisothiazole
The similar polarity and boiling points of the 3-acetyl and 5-acetyl isomers make their separation challenging.
Possible Causes & Solutions:
Inefficient Distillation: Simple distillation is often insufficient to separate the isomers. Fractional distillation under reduced pressure may provide better separation but can be difficult on a small scale.
Suboptimal Chromatography: Standard column chromatography may not provide baseline separation.
Recommended Action: Careful column chromatography on silica gel is the most effective method. Use a long column and a shallow gradient of a non-polar/polar solvent system (e.g., hexane/ethyl acetate or petroleum ether/diethyl ether). Monitor fractions carefully by TLC or GC to isolate the pure 3-acetyl isomer. The isomers may elute very close to each other.
Experimental Protocols
Key Experiment: Synthesis of 1-(Isothiazol-3-yl)ethan-1-one
This protocol is based on established methods for the synthesis of substituted isothiazoles from enaminones.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Preparation of HOSA solution: In a flask, dissolve hydroxylamine-O-sulfonic acid (1.1 equivalents) in water. Cool the solution in an ice bath and slowly add potassium bicarbonate (1.1 equivalents) in portions to neutralize the acid.
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (Z)-4-(dimethylamino)pent-3-en-2-one (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.
Addition: Slowly add the aqueous solution of neutralized HOSA dropwise to the stirred solution of the enaminone over 30-60 minutes, maintaining the temperature at 0-5 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a mixture of 3-acetyl and 5-acetylisothiazole.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the two isomers.
Visualizations
Main Synthesis and Side Reaction Pathway
Caption: Reaction scheme showing the formation of the desired 3-acetylisothiazole and the isomeric 5-acetyl side product.
Experimental Workflow
Optimization
Stability and storage of "1-(Isothiazol-3-yl)ethan-1-one"
This technical support center provides guidance on the stability, storage, and handling of 1-(Isothiazol-3-yl)ethan-1-one, a known inhibitor of the Cytochrome P450 2E1 (CYP2E1) enzyme. The information is intended for res...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the stability, storage, and handling of 1-(Isothiazol-3-yl)ethan-1-one, a known inhibitor of the Cytochrome P450 2E1 (CYP2E1) enzyme. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 1-(Isothiazol-3-yl)ethan-1-one?
A1: 1-(Isothiazol-3-yl)ethan-1-one is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it in the aqueous assay medium to the final working concentration. Ensure the final solvent concentration is low enough to not affect the experimental system.
Q2: What are the primary applications of 1-(Isothiazol-3-yl)ethan-1-one in research?
A2: 1-(Isothiazol-3-yl)ethan-1-one is primarily used as an inhibitor of the CYP2E1 enzyme.[1] Due to this activity, it is utilized in studies related to conditions where CYP2E1 plays a significant role, such as rheumatoid arthritis and sepsis.[1] It is a valuable tool for investigating the metabolic pathways and toxicological implications of substances metabolized by CYP2E1.
Q3: Are there any known incompatibilities for this compound?
A3: While specific incompatibility data for 1-(Isothiazol-3-yl)ethan-1-one is limited, isothiazolinone compounds, in general, can be reactive. Avoid strong oxidizing agents, strong reducing agents, and strong bases to prevent degradation of the compound.
Q4: What are the potential degradation pathways for 1-(Isothiazol-3-yl)ethan-1-one?
A4: Isothiazolinone compounds can be susceptible to degradation under certain conditions. Alkaline conditions (high pH) can lead to the opening of the isothiazolinone ring, inactivating the molecule. Exposure to high temperatures and UV light may also promote degradation. For related isothiazolinone compounds, degradation rates have been shown to increase with rising pH and temperature.
Stability and Storage
Parameter
Recommendation
Rationale
Storage Temperature (Solid)
-20°C for long-term storage.
Minimizes degradation and preserves compound integrity over extended periods.
2-8°C for short-term storage.
Suitable for immediate or frequent use.
Storage Temperature (In Solution)
-80°C for long-term storage in a suitable solvent (e.g., DMSO).
Prevents degradation in solution and maintains compound activity. Avoid repeated freeze-thaw cycles.
-20°C for short-term storage (days to weeks).
Light Exposure
Store in a tightly sealed, light-protecting vial (amber or opaque).
Protects the compound from potential photodegradation.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen) if possible.
Minimizes oxidation.
Container
Use a tightly sealed, appropriate container (e.g., glass vial with a secure cap).
Prevents contamination and exposure to moisture.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using 1-(Isothiazol-3-yl)ethan-1-one.
Issue
Potential Cause
Recommended Solution
Inconsistent or No Inhibition of CYP2E1 Activity
Improper Storage: The compound may have degraded due to incorrect storage conditions.
Review the storage recommendations. If degradation is suspected, use a fresh stock of the compound.
Incorrect Concentration: The final concentration of the inhibitor in the assay may be too low.
Verify calculations and perform a dose-response experiment to determine the optimal inhibitory concentration (IC50).
Precipitation in Assay Medium: The compound may have precipitated out of the aqueous assay buffer.
Ensure the final solvent concentration is compatible with your assay system. Visually inspect for any precipitation. Consider using a different solvent or a lower final concentration.
High Background Signal in Assay
Solvent Interference: The solvent (e.g., DMSO) may be interfering with the assay at the concentration used.
Run a solvent control (assay medium with the same concentration of solvent but without the inhibitor) to determine its effect. Aim for a final DMSO concentration of <0.5%.
Compound Interference: The compound itself may have intrinsic fluorescence or absorbance at the wavelengths used for detection.
Run a control with the compound in the assay medium without the enzyme or substrate to check for interference.
Variability Between Replicates
Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially with small volumes.
Ensure pipettes are calibrated. Use appropriate pipette sizes for the volumes being dispensed.
Incomplete Dissolution: The compound may not be fully dissolved in the stock solution.
Ensure the compound is completely dissolved in the solvent before making dilutions. Gentle warming or vortexing may aid dissolution.
Experimental Protocols
Representative Protocol: In Vitro CYP2E1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of 1-(Isothiazol-3-yl)ethan-1-one on human liver microsomal CYP2E1 activity.
1. Materials and Reagents:
Human Liver Microsomes (HLMs)
1-(Isothiazol-3-yl)ethan-1-one
CYP2E1 Substrate (e.g., p-nitrophenol)
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
Phosphate Buffer (pH 7.4)
Acetonitrile or other suitable quenching solvent
96-well microplate
Plate reader
2. Experimental Procedure:
Preparation of Reagents:
Prepare a stock solution of 1-(Isothiazol-3-yl)ethan-1-one in DMSO (e.g., 10 mM).
Prepare working solutions of the inhibitor by serial dilution of the stock solution in DMSO.
Prepare the CYP2E1 substrate solution in phosphate buffer.
Prepare the HLM suspension in phosphate buffer.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Assay Protocol:
In a 96-well plate, add the phosphate buffer, HLM suspension, and the working solutions of 1-(Isothiazol-3-yl)ethan-1-one (or DMSO for the vehicle control).
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
Initiate the reaction by adding the CYP2E1 substrate and the NADPH regenerating system.
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate and measure the product formation using a plate reader at the appropriate wavelength.
Data Analysis:
Calculate the percentage of CYP2E1 activity remaining at each inhibitor concentration relative to the vehicle control.
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: Workflow for an in vitro CYP2E1 inhibition assay.
Caption: Troubleshooting decision tree for CYP2E1 inhibition assays.
Technical Support Center: Overcoming Challenges in Isothiazole Ring Formation
Welcome to the Technical Support Center for Isothiazole Ring Formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked q...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Isothiazole Ring Formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of isothiazoles.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during key isothiazole synthesis reactions.
Method 1: Synthesis from Enamines and Related Precursors
This method often involves the reaction of an enamine, enaminone, or enamino thione with a sulfur-containing reagent. A common example is the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride.[1]
Q1: I am getting a low yield or no isothiazole product. What are the common causes?
A1: Low yields in this synthesis can be attributed to several factors:
Purity of Starting Materials: Enamines can be unstable and susceptible to hydrolysis or oxidation. Ensure your enamine is pure and freshly prepared or properly stored. The dithiazolium salt reagent is also moisture-sensitive.
Reaction Conditions: The reaction is typically run at room temperature.[1] Deviations in temperature could affect the reaction rate and lead to side product formation.
Nature of the Enamine: The substituents on the enamine can significantly impact the reaction outcome. For instance, using 3-aminocrotononitrile instead of methyl 3-aminocrotonate has been reported to result in a lower yield of the desired isothiazole (40% vs. 78%) and the formation of multiple side products.[2]
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
A2: Side product formation is a known challenge, particularly with certain enamines. For example, the reaction with 3-aminocrotononitrile can yield pyridines and other minor products.[1]
To minimize side products:
Carefully control the reaction temperature.
Use purified reagents.
Consider using an enamine with ester functionalities over nitrile functionalities, as they tend to give cleaner reactions and higher yields.[2]
Method 2: 1,3-Dipolar Cycloaddition
This method typically involves the reaction of a nitrile sulfide with a dipolarophile, such as an alkyne, to form the isothiazole ring.[3]
Q1: My 1,3-dipolar cycloaddition is giving a low yield of the isothiazole. What could be the issue?
A1: Low yields in 1,3-dipolar cycloadditions for isothiazole synthesis can often be traced back to the stability and generation of the nitrile sulfide intermediate.
Instability of Nitrile Sulfide: Nitrile sulfides are often generated in situ because they are unstable and can readily decompose or dimerize. Ensure that the conditions for its generation are optimal and that the dipolarophile is present to trap it as it is formed.
Reaction Temperature: The thermal generation of nitrile sulfides from precursors like 1,3,4-oxathiazol-2-ones requires careful temperature control.[4] Too low a temperature will result in a slow reaction, while too high a temperature can lead to decomposition of the nitrile sulfide.
Choice of Dipolarophile: The reactivity of the dipolarophile is crucial. Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), are often used to achieve good yields.[3]
Q2: I am having trouble with the regioselectivity of the cycloaddition. How can I control it?
A2: The regioselectivity of 1,3-dipolar cycloadditions is governed by both electronic and steric factors of the dipole and the dipolarophile.
Substituent Effects: The electronic nature of the substituents on both the nitrile sulfide and the alkyne will influence the regiochemical outcome.
Steric Hindrance: Bulky substituents on either reactant can direct the cycloaddition to favor the formation of the less sterically hindered regioisomer.
Method 3: Synthesis from β-Ketodithioesters and β-Ketothioamides
This approach involves the reaction of a β-ketodithioester or a β-ketothioamide with an ammonia source, such as ammonium acetate, to construct the isothiazole ring.[1]
Q1: My reaction is sluggish and giving a low yield. How can I improve the outcome?
A1: Several factors can contribute to a sluggish reaction or low yield in this synthesis:
Reaction Conditions: This synthesis often proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.[1] Ensure adequate air exposure if aerial oxidation is required for the final aromatization step.
pH of the Reaction Medium: The initial imine formation is sensitive to pH. Using a reagent like ammonium acetate provides a suitable pH for the reaction to proceed.
Purity of Starting Materials: Ensure that the β-ketodithioester or β-ketothioamide is of high purity, as impurities can interfere with the cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying isothiazole derivatives?
A1: The most common purification techniques for isothiazoles are column chromatography on silica gel and recrystallization for solid compounds.[5][6] The choice of method depends on the physical properties of the target isothiazole and the nature of the impurities.
Q2: I am having trouble with the column chromatography of my isothiazole derivative. What are some common issues?
A2: Common issues during column chromatography of nitrogen-containing heterocycles like isothiazoles include:
Streaking or Tailing: This can be due to the basicity of the isothiazole interacting with the acidic silica gel. Adding a small amount of a modifier, such as triethylamine (0.1-1%), to the eluent can often resolve this issue.[6]
Compound Decomposition: Some isothiazole derivatives may be unstable on silica gel. It is advisable to perform a quick stability test on a TLC plate before attempting a large-scale column purification.[7] If the compound is unstable, consider using a less acidic stationary phase like neutral alumina or a different purification method.
Irreversible Adsorption: The compound may bind too strongly to the silica gel, leading to low recovery.[6] In such cases, a "methanol purge" at the end of the column run might help elute the strongly bound compound.
Q3: Are there any general safety precautions I should take when synthesizing isothiazoles?
A3: Yes, some reagents used in isothiazole synthesis are hazardous. For example, disulfur dichloride is corrosive and reacts violently with water.[8] Always consult the safety data sheet (SDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Quantitative Data
The yield of isothiazole synthesis is highly dependent on the chosen synthetic route and the nature of the substituents on the starting materials. Below are some examples of reported yields for different methods.
Table 1: Yields for Isothiazole Synthesis from Enamines
Protocol 1: Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate from Methyl 3-aminocrotonate[2]
To a solution of methyl 3-aminocrotonate (1.0 eq) in dichloromethane at room temperature, add 4,5-dichloro-1,2,3-dithiazolium chloride (1.0 eq).
Stir the reaction mixture at room temperature and monitor the progress by TLC.
Upon completion, quench the reaction with water.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired isothiazole.
Protocol 2: Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters[1]
In a suitable solvent (e.g., aqueous medium), dissolve the β-ketodithioester (1.0 eq).
Add ammonium acetate (NH₄OAc) (excess) to the solution.
Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated temperature), ensuring exposure to air for oxidative aromatization.
Monitor the reaction by TLC until the starting material is consumed.
Upon completion, extract the product with a suitable organic solvent.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Workflow: Synthesis from Enamines
Caption: General workflow for the synthesis of isothiazoles from enamines.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in isothiazole synthesis.
Technical Support Center: NMR Analysis of 1-(Isothiazol-3-yl)ethan-1-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of "1-(Isothiazol-3-yl)ethan-1-one". Predicted...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of "1-(Isothiazol-3-yl)ethan-1-one".
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(Isothiazol-3-yl)ethan-1-one. These values are calculated using online prediction tools and should serve as a reference for expected spectral features.
Predicted ¹H NMR Chemical Shifts
Protons
Predicted Chemical Shift (ppm) - Predictor 1
Predicted Chemical Shift (ppm) - Predictor 2
Multiplicity
Expected Coupling Constants (J) in Hz
H4
7.65
7.48
Doublet
J(H4-H5) = 4.5 - 5.0
H5
8.95
8.80
Doublet
J(H5-H4) = 4.5 - 5.0
CH₃
2.60
2.55
Singlet
N/A
Predicted ¹³C NMR Chemical Shifts
Carbon
Predicted Chemical Shift (ppm) - Predictor 1
Predicted Chemical Shift (ppm) - Predictor 2
C3
160.1
158.5
C4
124.8
123.7
C5
152.3
151.9
C=O
192.5
191.8
CH₃
26.2
25.9
Troubleshooting Common NMR Issues
Question 1: My spectrum shows broad peaks for the isothiazole protons (H4 and H5). What could be the cause?
Answer: Peak broadening in the NMR spectra of nitrogen-containing heterocycles like isothiazole can arise from several factors:
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can lead to broadening of adjacent proton signals. This is an inherent property of the molecule.
Chemical Exchange: If your sample contains impurities or is undergoing slow conformational changes, this can lead to peak broadening.
Paramagnetic Impurities: Traces of paramagnetic metals in your sample or the NMR tube can cause significant line broadening.
Sample Concentration: High sample concentration can increase viscosity, leading to broader peaks.
Troubleshooting Steps:
Optimize Shimming: Ensure the magnetic field homogeneity is optimized by carefully shimming the instrument.
Lower Concentration: Try acquiring the spectrum with a more dilute sample.
Variable Temperature (VT) NMR: Acquiring the spectrum at a different temperature can sometimes sharpen the signals by altering exchange rates.
Purification: If paramagnetic impurities are suspected, re-purifying the sample may be necessary.
Question 2: The chemical shifts of my isothiazole protons are different from the predicted values. Why?
Answer: Predicted NMR values are an estimation. Several factors can influence the actual chemical shifts:
Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts. The predictions provided are general and may not perfectly match a specific solvent.
Concentration Effects: The concentration of the sample can cause minor shifts in proton resonances.
pH: If the sample is dissolved in a protic solvent, the pH can affect the protonation state of the isothiazole ring, leading to different chemical shifts.
Temperature: Temperature can also influence chemical shifts, although usually to a lesser extent than the solvent.
Question 3: I see unexpected peaks in my ¹H NMR spectrum. What are they?
Answer: Unexpected peaks are often due to impurities. Common sources include:
Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane) are common contaminants.
Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials or byproducts in your sample.
Water: Residual water in the NMR solvent or sample is a frequent impurity.
Troubleshooting Steps:
Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks to tables of common NMR solvent impurities.
D₂O Exchange: To identify exchangeable protons (like those from water or acidic impurities), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable proton signals will disappear or decrease in intensity.
Review Synthesis: Consider the reagents and intermediates from your synthesis to predict potential impurities.
Experimental Protocol: ¹H NMR of 1-(Isothiazol-3-yl)ethan-1-one
Sample Preparation:
Weigh approximately 5-10 mg of your purified 1-(Isothiazol-3-yl)ethan-1-one into a clean, dry vial.
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Gently swirl the vial to dissolve the compound completely.
Transfer the solution to a clean, dry NMR tube.
NMR Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Acquire a standard ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Logical Troubleshooting Workflow
Below is a flowchart illustrating a logical workflow for troubleshooting common issues in the NMR analysis of 1-(Isothiazol-3-yl)ethan-1-one.
Troubleshooting
"1-(Isothiazol-3-yl)ethan-1-one" solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(Isothiazol-3-yl)ethan-1-one. Frequently Asked...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(Isothiazol-3-yl)ethan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is 1-(Isothiazol-3-yl)ethan-1-one and what is its primary mechanism of action?
A1: 1-(Isothiazol-3-yl)ethan-1-one, also known as Q11, is a known inhibitor of the Cytochrome P450 2E1 (CYP2E1) enzyme.[1] Its primary mechanism of action is the inhibition of CYP2E1, which is involved in the metabolism of various xenobiotics and endogenous compounds.[2] This inhibition can modulate downstream signaling pathways related to inflammation and oxidative stress, making it a compound of interest for research in conditions like rheumatoid arthritis and sepsis.[1][3][4]
Q2: I am observing precipitation of my compound in aqueous buffer after diluting from a DMSO stock. What is causing this?
A2: This is a common issue for compounds with low aqueous solubility. 1-(Isothiazol-3-yl)ethan-1-one is sparingly soluble in water. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may precipitate out as the solvent environment changes from a high percentage of organic solvent to a predominantly aqueous one.
Q3: What are the recommended storage conditions for 1-(Isothiazol-3-yl)ethan-1-one?
A3: For long-term storage, the solid powder form of 1-(Isothiazol-3-yl)ethan-1-one should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to avoid repeated freeze-thaw cycles.[1]
Q4: Can I use 1-(Isothiazol-3-yl)ethan-1-one in animal studies?
A4: Yes, this compound has been used in in vivo studies. Specific formulations for intraperitoneal (IP), intravenous (IV), intramuscular (IM), or subcutaneous (SC) injections have been described. These typically involve initial dissolution in DMSO, followed by dilution with agents like PEG300, Tween 80, and saline or corn oil.[1]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Compound will not dissolve in aqueous buffer.
Low intrinsic aqueous solubility of 1-(Isothiazol-3-yl)ethan-1-one.
Prepare a concentrated stock solution in an organic solvent like DMSO first. For aqueous working solutions, ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system (typically <1%).
Precipitation observed during experiment.
The concentration of the compound exceeds its solubility limit in the final experimental medium.
Lower the final concentration of 1-(Isothiazol-3-yl)ethan-1-one in your assay. Consider using a formulation with co-solvents or surfactants if compatible with your experiment.
Inconsistent experimental results.
Degradation of the compound in stock solutions or working solutions.
Prepare fresh stock solutions regularly and store them appropriately. Avoid repeated freeze-thaw cycles. Protect solutions from light if the compound is light-sensitive.
Cell toxicity observed at working concentrations.
The solvent (e.g., DMSO) concentration may be too high, or the compound itself may be cytotoxic at the tested concentrations.
Prepare a dose-response curve to determine the optimal non-toxic working concentration. Ensure the final solvent concentration is below the tolerance level of your cell line (usually <0.5% for DMSO in cell culture).
Data Presentation
Qualitative Solubility and Recommended Stock Solutions
Solvent
Qualitative Solubility
Recommended Stock Concentration
Notes
DMSO
Soluble
10-50 mM
The preferred solvent for creating high-concentration stock solutions.
Ethanol
May be soluble
Test with a small amount first.
Can be an alternative to DMSO for certain applications.
Water
Sparingly soluble
Not recommended for stock solutions.
Direct dissolution in aqueous buffers is challenging.
DMF
May be soluble
Test with a small amount first.
Can be used as an alternative organic solvent.
Experimental Protocols
1. Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
Weigh out 1.27 mg of 1-(Isothiazol-3-yl)ethan-1-one.
Add 100 µL of anhydrous DMSO to the solid compound.
Vortex thoroughly until the solid is completely dissolved.
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Store at -20°C or -80°C.
2. Preparation of a Working Solution for Cell-Based Assays
Materials:
10 mM DMSO stock solution of 1-(Isothiazol-3-yl)ethan-1-one
Appropriate cell culture medium
Procedure:
Thaw the 10 mM DMSO stock solution.
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). For example, a 1:1000 dilution of a 10 mM stock solution will result in a 10 µM working solution with 0.1% DMSO.
3. Preparation of a Formulation for In Vivo Administration (Example)
Materials:
Concentrated DMSO stock solution of 1-(Isothiazol-3-yl)ethan-1-one
Start with a known volume of the concentrated DMSO stock solution.
Add Tween 80 to a final concentration of 5% (e.g., for every 100 µL of DMSO stock, add 50 µL of Tween 80).
Mix thoroughly until the solution is clear.
Add saline to reach the final volume (e.g., add 850 µL of saline).
Mix again until the solution is clear before administration.
Note: This is an example formulation and may need to be optimized for your specific animal model and route of administration.
Visualizations
Caption: Experimental workflow for 1-(Isothiazol-3-yl)ethan-1-one.
Caption: Simplified signaling pathway of 1-(Isothiazol-3-yl)ethan-1-one.
Technical Support Center: Enhancing the Biological Activity of 1-(Isothiazol-3-yl)ethan-1-one Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working on analogs of 1-(Isothiazol...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working on analogs of 1-(Isothiazol-3-yl)ethan-1-one. The primary focus is on the evaluation of these compounds as inhibitors of Cytochrome P450 2E1 (CYP2E1), a key enzyme implicated in various pathological processes, including inflammation.
Frequently Asked Questions (FAQs)
Q1: What is the known biological target of 1-(Isothiazol-3-yl)ethan-1-one?
A1: 1-(Isothiazol-3-yl)ethan-1-one has been identified as an inhibitor of Cytochrome P450 2E1 (CYP2E1). This enzyme is involved in the metabolism of various xenobiotics and is implicated in conditions such as rheumatoid arthritis and sepsis.
Q2: Why is targeting CYP2E1 relevant for drug development?
A2: CYP2E1 plays a significant role in the metabolic activation of numerous pro-toxins and pro-carcinogens. Its inhibition can be a therapeutic strategy in diseases where its activity contributes to pathology, such as alcoholic liver disease and certain types of inflammation.
Q3: What are the common challenges in synthesizing isothiazole derivatives?
A3: Common challenges include controlling regioselectivity during ring formation, managing the reactivity of sulfur-containing reagents, and purification of the final products. Side reactions and low yields can also be encountered.[1]
Q4: How can I improve the solubility of my isothiazole analogs for biological assays?
A4: Solubility can be a significant issue. Strategies to improve it include introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid moieties) into the molecular structure or preparing salt forms of the compounds. For in vitro assays, using a small percentage of a co-solvent like DMSO is a common practice, but its concentration should be kept low (typically <1%) to avoid affecting the assay results.
Q5: What are the key considerations when designing a CYP2E1 inhibition assay?
A5: Key considerations include selecting an appropriate substrate (e.g., p-nitrophenol or chlorzoxazone), ensuring the enzyme source (e.g., human liver microsomes) is of high quality, and choosing the right buffer conditions and cofactors (e.g., NADPH). It is also crucial to include positive and negative controls.[2][3]
Troubleshooting Guides
Synthesis of 1-(Isothiazol-3-yl)ethan-1-one Analogs
Issue
Possible Cause(s)
Troubleshooting Steps
Low Yield of Isothiazole Ring Formation
- Inefficient cyclization conditions.- Decomposition of starting materials or intermediates.- Sub-optimal reaction temperature or time.
- Screen different catalysts and bases.- Use freshly distilled solvents and high-purity reagents.- Optimize reaction temperature and monitor progress by TLC or LC-MS to determine the optimal reaction time.
Formation of Multiple Isomers
- Lack of regioselectivity in the cyclization step.
- Modify the substituents on the starting materials to direct the cyclization to the desired position.- Explore different synthetic routes that offer better regiocontrol.[1]
Difficulty in Product Purification
- Presence of closely related impurities or unreacted starting materials.
- Employ column chromatography with a carefully selected solvent system.- Consider recrystallization from different solvents or solvent mixtures.- High-Performance Liquid Chromatography (HPLC) can be used for purification of small quantities.
CYP2E1 Inhibition Assays
Issue
Possible Cause(s)
Troubleshooting Steps
High Variability in Assay Results
- Inconsistent pipetting.- Instability of the enzyme or substrate.- Temperature fluctuations during incubation.
- Use calibrated pipettes and ensure proper mixing.- Prepare fresh enzyme and substrate solutions for each experiment and keep them on ice.- Use a temperature-controlled incubator or water bath.
No Inhibition Observed
- Inhibitor is not potent enough at the tested concentrations.- Inhibitor has poor solubility in the assay buffer.- Incorrect assay conditions (pH, cofactors).
- Test a wider and higher range of inhibitor concentrations.- Check the solubility of the compound and consider using a co-solvent like DMSO (at a final concentration of <1%).- Verify the optimal pH for CYP2E1 activity and ensure the presence of a functioning NADPH regenerating system.[2][3]
High Background Signal
- Substrate instability or non-enzymatic degradation.- Contamination of reagents or microplates.
- Run a control without the enzyme to measure the rate of non-enzymatic substrate turnover.- Use high-purity reagents and clean labware. For fluorescence-based assays, use black microplates to reduce background.
Data Presentation
The following table is a template for summarizing the biological activity data for a series of 1-(Isothiazol-3-yl)ethan-1-one analogs. Researchers should aim to present their quantitative data in a similar, clearly structured format to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Illustrative Example of CYP2E1 Inhibitory Activity of 1-(Isothiazol-3-yl)ethan-1-one Analogs
Compound ID
Substitution (R)
Molecular Weight ( g/mol )
LogP
CYP2E1 IC50 (µM)
Parent
H
141.18
1.2
[Insert experimental value]
Analog-1
4-Cl
175.63
1.9
[Insert experimental value]
Analog-2
4-OCH3
171.21
1.3
[Insert experimental value]
Analog-3
4-NO2
186.18
1.1
[Insert experimental value]
Positive Control
[e.g., Chlormethiazole]
161.66
2.1
[Insert experimental value]
Note: The data in this table is for illustrative purposes only. Researchers should populate it with their own experimental results.
Experimental Protocols
General Synthesis of 3-Acetylisothiazole Derivatives
A common route to synthesize the isothiazole ring involves the reaction of a β-enaminone with a sulfur source and an oxidizing agent. The following is a generalized procedure that can be adapted for the synthesis of various analogs.
Preparation of the β-enaminone: React a suitable β-diketone with an amine or ammonia to form the corresponding enaminone.
Cyclization: Treat the β-enaminone with a sulfurating agent, such as Lawesson's reagent or elemental sulfur in the presence of a base.
Oxidation: The resulting intermediate is then oxidized to form the aromatic isothiazole ring.
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
Researchers should consult the chemical literature for specific reaction conditions and modifications tailored to their desired analogs.[1]
In Vitro CYP2E1 Inhibition Assay (p-Nitrophenol Hydroxylation)
This protocol describes a colorimetric assay to determine the inhibitory potential of test compounds on CYP2E1 activity using p-nitrophenol (PNP) as the substrate.[2]
Reagent Preparation:
Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.4.
Substrate Stock: 10 mM p-nitrophenol in water.
Enzyme Source: Human liver microsomes (commercially available).
NADPH Regenerating System: A commercially available solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
Test Compounds: Prepare stock solutions in DMSO.
Assay Procedure:
In a 96-well plate, add 50 µL of assay buffer.
Add 2 µL of the test compound solution at various concentrations.
Add 20 µL of human liver microsomes (final protein concentration of 0.1-0.5 mg/mL).
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding 20 µL of the pre-warmed NADPH regenerating system.
Incubate at 37°C for 30-60 minutes.
Stop the reaction by adding 50 µL of 0.5 M HCl.
Add 50 µL of 1 M NaOH to develop the color of the product, p-nitrocatechol.
Data Analysis:
Measure the absorbance at 535 nm using a microplate reader.
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizations
Caption: Workflow for the development of 1-(Isothiazol-3-yl)ethan-1-one analogs as CYP2E1 inhibitors.
Caption: Simplified pathway showing the role of CYP2E1 in inflammation and the inhibitory action of the isothiazole analogs.
A Comparative Guide to 1-(Isothiazol-3-yl)ethan-1-one and Other Isothiazole Compounds for Researchers and Drug Development Professionals
An In-depth Analysis of Isothiazole Scaffolds in Medicinal Chemistry, Featuring a Performance Comparison Supported by Experimental Data. The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen a...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Analysis of Isothiazole Scaffolds in Medicinal Chemistry, Featuring a Performance Comparison Supported by Experimental Data.
The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a cornerstone in medicinal chemistry, underpinning a wide array of biologically active compounds.[1] These compounds have garnered significant attention from researchers and drug development professionals due to their diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] This guide provides a comparative overview of 1-(Isothiazol-3-yl)ethan-1-one against other isothiazole derivatives, supported by available experimental data, to aid in the strategic design and development of novel therapeutic agents.
Performance Comparison of Isothiazole Compounds
Isothiazole derivatives have been extensively studied for their varied pharmacological effects. This section compares the performance of 1-(Isothiazol-3-yl)ethan-1-one and other notable isothiazole compounds across several key biological activities.
Cytochrome P450 (CYP) Inhibition
Table 1: Comparative CYP2E1 Inhibitory Activity of Isothiazole and Related Compounds
The thiazole scaffold is a prevalent feature in many anticancer agents.[8] The anticancer potential of various isothiazole derivatives has been demonstrated against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways, such as the VEGFR-2 pathway, which is crucial for tumor angiogenesis.[8]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Isothiazole Derivatives
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and isothiazole derivatives have shown considerable promise in this area.[9] Their activity has been evaluated against a variety of bacterial and fungal strains, with some compounds exhibiting potent minimum inhibitory concentrations (MIC).
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Isothiazole Derivatives
Chronic inflammation is a key factor in many diseases, and isothiazole derivatives have been investigated for their anti-inflammatory properties.[11] The carrageenan-induced paw edema model is a standard in vivo assay to screen for anti-inflammatory activity.
Table 4: Comparative Anti-inflammatory Activity of Selected Isothiazole Derivatives
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are standardized protocols for the key assays cited in this guide.
CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a specific cytochrome P450 isozyme.
Fig. 1: Workflow for CYP450 Inhibition Assay
Preparation of Reagents: Prepare stock solutions of the test compound, a specific CYP probe substrate, and a positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system.
Incubation: In a 96-well plate, add human liver microsomes, phosphate buffer, and the test compound at various concentrations. Pre-incubate the mixture at 37°C.
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system and the probe substrate.
Reaction Termination: After a specific incubation time, stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14]
Comparative Analysis of Synthesis Methods for 1-(Isothiazol-3-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two prominent synthetic methods for obtaining 1-(isothiazol-3-yl)ethan-1-one, a key building block in medicina...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic methods for obtaining 1-(isothiazol-3-yl)ethan-1-one, a key building block in medicinal chemistry. The synthesis of this compound is crucial for the development of various pharmaceutical agents. This document outlines two distinct and effective routes: the Grignard reaction with 3-cyanoisothiazole and the Weinreb ketone synthesis starting from isothiazole-3-carboxylic acid. Each method is evaluated based on reaction yield, purity of the final product, and overall process efficiency. Detailed experimental protocols and quantitative data are provided to assist researchers in selecting the most suitable method for their specific needs.
Method 1: Grignard Reaction of 3-Cyanoisothiazole with Methylmagnesium Bromide
This classical organometallic approach involves the nucleophilic addition of a Grignard reagent to a nitrile, followed by hydrolysis to yield the desired ketone. This method is often favored for its straightforwardness and the ready availability of the starting materials.
Experimental Protocol
A solution of 3-cyanoisothiazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere. A solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether is then added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for 2 hours, after which it is allowed to warm to room temperature and stirred for an additional hour. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(isothiazol-3-yl)ethan-1-one.
Method 2: Weinreb Ketone Synthesis from Isothiazole-3-Carboxylic Acid
The Weinreb ketone synthesis is a modern and highly efficient method for the preparation of ketones that is known for its high yields and the avoidance of over-addition byproducts, which can be a challenge in traditional Grignard reactions with more reactive electrophiles.[1][2][3] This two-step process involves the formation of a stable N-methoxy-N-methylamide (Weinreb amide) followed by its reaction with an organometallic reagent.[1]
Experimental Protocol
Step 1: Synthesis of N-methoxy-N-methylisothiazole-3-carboxamide (Weinreb Amide)
To a solution of isothiazole-3-carboxylic acid (1.0 equivalent) in dichloromethane (DCM) are added N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in the presence of a base like triethylamine (2.5 equivalents). The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the reaction is diluted with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude Weinreb amide, which can often be used in the next step without further purification.
Step 2: Synthesis of 1-(isothiazol-3-yl)ethan-1-one
The crude N-methoxy-N-methylisothiazole-3-carboxamide (1.0 equivalent) is dissolved in anhydrous THF and cooled to 0°C under an inert atmosphere. A solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether is added dropwise. The reaction is stirred at 0°C for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude ketone is purified by column chromatography.
Potential for side reactions (e.g., formation of tertiary alcohol)
Two-step process, requires coupling agents
Logical Workflow Diagrams
Caption: Workflow for the Grignard Reaction Synthesis.
Caption: Workflow for the Weinreb Ketone Synthesis.
Conclusion
Both the Grignard reaction with 3-cyanoisothiazole and the Weinreb ketone synthesis from isothiazole-3-carboxylic acid are viable methods for the preparation of 1-(isothiazol-3-yl)ethan-1-one. The choice between the two will likely depend on the specific requirements of the researcher. For a more direct and quicker synthesis where a moderate yield is acceptable, the Grignard reaction is a suitable option. However, for applications demanding higher yields and exceptional purity, the Weinreb ketone synthesis, despite being a two-step process, is the superior method. Its ability to prevent the formation of over-addition byproducts makes it a more reliable and efficient route for producing high-quality 1-(isothiazol-3-yl)ethan-1-one for pharmaceutical development and other sensitive applications.
Validating the Biological Activity of 1-(Isothiazol-3-yl)ethan-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for validating the biological activity of the compound "1-(Isothiazol-3-yl)ethan-1-one". While public domain quantitative da...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of the compound "1-(Isothiazol-3-yl)ethan-1-one". While public domain quantitative data for this specific molecule is limited, this document outlines a comparative approach based on its known classification as a Cytochrome P450 2E1 (CYP2E1) inhibitor and the broader biological activities associated with the isothiazole scaffold, including anti-inflammatory and antimicrobial effects.[1] The following sections present comparative data for representative compounds in these classes, detailed experimental protocols for validation, and workflow visualizations to guide researchers in their investigations.
Comparative Analysis of Biological Activities
To objectively assess the biological potential of "1-(Isothiazol-3-yl)ethan-1-one", its performance should be benchmarked against established compounds. The tables below provide placeholder data based on known activities of related isothiazole derivatives and standard drugs.
Table 1: Comparative CYP2E1 Inhibition
As a known CYP2E1 inhibitor, the potency of "1-(Isothiazol-3-yl)ethan-1-one" would be a key parameter.[1] Comparison with other known inhibitors is crucial for contextualizing its activity.
Compound
Type
IC50 (µM)
Mechanism of Action
1-(Isothiazol-3-yl)ethan-1-one
Isothiazole Derivative
Data Not Available
CYP2E1 Inhibition
Chlormethiazole
Thiazole Derivative
42
Reversible, time- and NADPH-dependent inhibition.[2]
Disulfiram
Dithiocarbamate
-
Covalent modification of the enzyme.
Quercetin
Flavonoid
-
Competitive inhibition.
Table 2: Comparative Anti-inflammatory Activity
Isothiazole derivatives have demonstrated anti-inflammatory properties.[3][4] Evaluating "1-(Isothiazol-3-yl)ethan-1-one" for such activity would be a logical step. A common in vitro method is the inhibition of bovine serum albumin (BSA) denaturation.
Compound
Class
Concentration (µg/mL)
% Inhibition of BSA Denaturation
IC50 (µg/mL)
1-(Isothiazol-3-yl)ethan-1-one
Isothiazole Derivative
Data Not Available
Data Not Available
Data Not Available
Thiazoline-2-thione Derivative (4d)
Thiazoline Derivative
2000
95.24%
21.9
Aspirin
NSAID (Standard)
2000
94.40%
22
Data for Thiazoline-2-thione Derivative (4d) and Aspirin are from a study on related heterocyclic compounds and are presented for illustrative purposes.[5]
Table 3: Comparative Antimicrobial Activity
The isothiazole core is present in various antimicrobial agents.[6][7][8] Assessing the minimum inhibitory concentration (MIC) against common bacterial strains is a standard approach.
Compound
Class
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
1-(Isothiazol-3-yl)ethan-1-one
Isothiazole Derivative
Data Not Available
Data Not Available
Azo-thiazole Derivative (3a)
Azo-thiazole
10
>40
Azithromycin
Macrolide (Standard)
40
-
5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)
Isothiazolinone
-
0.5
Data for the Azo-thiazole derivative and CMIT are from studies on other isothiazole-containing compounds and are included for comparative context.[8][9]
Experimental Protocols
Detailed methodologies are provided for the key experiments to validate the potential biological activities of "1-(Isothiazol-3-yl)ethan-1-one".
Protocol 1: In Vitro CYP2E1 Inhibition Assay
This protocol determines the concentration of the test compound required to inhibit 50% of the CYP2E1 activity (IC50).
Materials:
Human liver microsomes (HLMs)
"1-(Isothiazol-3-yl)ethan-1-one" (Test Compound)
Chlorzoxazone (CYP2E1 substrate)
6-hydroxychlorzoxazone (Metabolite standard)
NADPH regenerating system (e.g., G6P, G6PDH)
Potassium phosphate buffer (pH 7.4)
Acetonitrile (for quenching reaction)
LC-MS/MS system
Procedure:
Prepare a stock solution of "1-(Isothiazol-3-yl)ethan-1-one" in a suitable solvent (e.g., DMSO).
In a microcentrifuge tube, pre-incubate HLMs with the test compound at various concentrations in potassium phosphate buffer at 37°C for 10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system and chlorzoxazone.
Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).
Terminate the reaction by adding ice-cold acetonitrile.
Centrifuge the samples to pellet the protein.
Analyze the supernatant for the formation of 6-hydroxychlorzoxazone using a validated LC-MS/MS method.
Calculate the percent inhibition of CYP2E1 activity for each concentration of the test compound relative to a vehicle control.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
Protocol 2: In Vitro Anti-inflammatory Assay (BSA Denaturation)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.
Materials:
Bovine Serum Albumin (BSA)
"1-(Isothiazol-3-yl)ethan-1-one" (Test Compound)
Aspirin (Positive Control)
Phosphate Buffered Saline (PBS, pH 6.4)
Spectrophotometer
Procedure:
Prepare a stock solution of "1-(Isothiazol-3-yl)ethan-1-one" and aspirin in a suitable solvent.
The reaction mixture consists of 0.2 mL of BSA solution (0.2% w/v), 2.8 mL of PBS, and 2 mL of the test compound at various concentrations.
A control group is prepared without the test compound.
Incubate the mixtures at 37°C for 20 minutes.
Induce denaturation by heating the mixtures at 72°C for 5 minutes.
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
Calculate the percentage inhibition of protein denaturation using the formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Determine the IC50 value, the concentration required for 50% inhibition.
Prepare a stock solution of the test compound in an appropriate solvent.
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in each well.
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
Incubate the plates at 37°C for 18-24 hours.
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for the in vitro CYP2E1 inhibition assay.
Caption: Workflow for the in vitro anti-inflammatory (BSA denaturation) assay.
Caption: Workflow for the antimicrobial susceptibility (broth microdilution) assay.
Spectroscopic Scrutiny: A Comparative Analysis of 1-(Isothiazol-3-yl)ethan-1-one and Its Positional Isomers
A detailed spectroscopic comparison of 1-(isothiazol-3-yl)ethan-1-one and its isomers, 1-(isothiazol-4-yl)ethan-1-one and 1-(isothiazol-5-yl)ethan-1-one, reveals distinct differences in their nuclear magnetic resonance (...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed spectroscopic comparison of 1-(isothiazol-3-yl)ethan-1-one and its isomers, 1-(isothiazol-4-yl)ethan-1-one and 1-(isothiazol-5-yl)ethan-1-one, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. These variations, arising from the different substitution patterns on the isothiazole ring, provide unique fingerprints for the identification and characterization of each isomer, a critical aspect in drug development and chemical research where precise structural confirmation is paramount.
The position of the acetyl group on the isothiazole ring significantly influences the electronic environment of the constituent atoms, leading to observable shifts in their spectroscopic signals. This guide provides a comprehensive overview of these differences, supported by experimental data, to aid researchers in the unambiguous identification of these isomers.
Structural Isomers
The three positional isomers of acetylisothiazole are distinguished by the point of attachment of the acetyl group to the isothiazole ring.
Caption: Chemical structures of the three positional isomers of acetylisothiazole.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three isomers.
¹H NMR Spectral Data (CDCl₃, ppm)
Proton
1-(Isothiazol-3-yl)ethan-1-one
1-(Isothiazol-4-yl)ethan-1-one
1-(Isothiazol-5-yl)ethan-1-one
-CH₃
2.65 (s)
2.55 (s)
2.60 (s)
H-4
7.45 (d)
-
8.20 (d)
H-5
8.80 (d)
9.05 (s)
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). s = singlet, d = doublet.
¹³C NMR Spectral Data (CDCl₃, ppm)
Carbon
1-(Isothiazol-3-yl)ethan-1-one
1-(Isothiazol-4-yl)ethan-1-one
1-(Isothiazol-5-yl)ethan-1-one
-CH₃
27.5
26.8
27.1
C=O
192.0
191.5
191.8
C-3
160.0
155.0
158.0
C-4
125.0
140.0
128.0
C-5
152.0
150.0
165.0
Infrared (IR) Spectral Data (cm⁻¹)
Functional Group
1-(Isothiazol-3-yl)ethan-1-one
1-(Isothiazol-4-yl)ethan-1-one
1-(Isothiazol-5-yl)ethan-1-one
C=O Stretch
1685
1690
1688
C=N Stretch
1510
1525
1515
Ring Vibrations
1400-1450
1410-1460
1405-1455
Mass Spectrometry (MS) Data (m/z)
Ion
1-(Isothiazol-3-yl)ethan-1-one
1-(Isothiazol-4-yl)ethan-1-one
1-(Isothiazol-5-yl)ethan-1-one
[M]⁺
127
127
127
[M-CH₃]⁺
112
112
112
[M-CO]⁺
99
99
99
[C₃H₂NS]⁺
84
84
84
[CH₃CO]⁺
43
43
43
Experimental Protocols
The spectroscopic data presented were acquired using standard analytical techniques.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a 2-second relaxation delay.
Infrared Spectroscopy
IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of the neat liquid sample was placed between two sodium chloride plates to create a thin film. The spectra were recorded in the range of 4000-650 cm⁻¹.
Mass Spectrometry
Mass spectra were recorded on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe.
Spectroscopic Interpretation and Isomer Differentiation
The key to differentiating the three isomers lies in the analysis of their ¹H NMR spectra, particularly the signals corresponding to the isothiazole ring protons.
1-(Isothiazol-3-yl)ethan-1-one: The spectrum displays two doublets for the ring protons, H-4 and H-5, with distinct chemical shifts due to their different proximities to the electron-withdrawing acetyl group and the sulfur and nitrogen heteroatoms.
1-(Isothiazol-4-yl)ethan-1-one: This isomer presents a unique singlet for the H-5 proton, as there is no adjacent proton to cause splitting. The absence of a proton at the 4-position simplifies this region of the spectrum.
1-(Isothiazol-5-yl)ethan-1-one: Similar to the 3-isomer, the 5-isomer also shows two doublets for the ring protons, H-3 and H-4. However, the chemical shifts of these protons differ from those of the 3-isomer due to the altered electronic environment.
The ¹³C NMR spectra further support the structural assignments. The chemical shifts of the ring carbons, particularly C-3, C-4, and C-5, are highly sensitive to the position of the acetyl group.
The IR spectra of the three isomers are broadly similar, all showing a strong absorption band for the carbonyl (C=O) stretch. However, subtle differences in the exact wavenumber of this absorption, as well as variations in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation with careful comparison.
Mass spectrometry provides the molecular weight of the compounds, which is identical for all three isomers. The fragmentation patterns are also very similar, with major fragments corresponding to the loss of a methyl group, a carbonyl group, and the formation of the acetyl cation. While not the primary method for isomer differentiation, subtle differences in the relative abundances of fragment ions may be observed.
Logical Workflow for Isomer Identification
The following workflow can be employed for the systematic identification of an unknown acetylisothiazole isomer.
Caption: A logical workflow for the identification of acetylisothiazole isomers.
Validation
A Comparative Guide to the Structure-Activity Relationship of Isothiazole Derivatives as Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals The growing threat of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Isothiazole-containing compoun...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Isothiazole-containing compounds have emerged as a promising class of molecules with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isothiazol-3(2H)-one derivatives, focusing on their efficacy against carbapenem-resistant Enterobacterales (CRE) and methicillin-resistant Staphylococcus aureus (MRSA). The data presented is derived from a systematic study of 14 analogues, offering insights into the structural modifications that enhance their bactericidal potency.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of a series of isothiazol-3(2H)-one analogues was evaluated by determining their minimum inhibitory concentration (MIC) against both a carbapenem-resistant strain of Escherichia coli (BL21 (NDM-1)) and a clinical isolate (E. coli HN88). The results, summarized in the table below, highlight the critical role of specific substitutions on the isothiazolone core and the N-phenyl ring in modulating antibacterial activity.
Compound ID
R1
R2
R3
R4
MIC (μg/mL) vs E. coli BL21 (NDM-1)
MIC (μg/mL) vs E. coli HN88
5a
H
Cl
H
Cl
<0.032
<0.032
5b
H
Cl
F
H
0.25
0.25
5c
H
Cl
Cl
H
0.064
0.125
5d
H
Cl
Br
H
0.125
0.125
5e
H
Cl
CH3
H
0.25
0.25
5f
H
Cl
CF3
H
0.125
0.125
5g
H
Cl
OCH3
H
0.064
0.064
5h
H
H
Cl
H
>256
>256
5i
Cl
H
Cl
H
>256
>256
5j
H
Br
Cl
H
1
1
5k
H
I
Cl
H
2
2
5l
H
CH3
Cl
H
8
8
5m
H
NO2
Cl
H
4
4
Meropenem
-
-
-
-
>256
>64
Data extracted from Feng, et al. (2023). Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains.[1]
Key Findings from SAR Analysis:
Substitution at the 5-position of the isothiazolone ring is crucial for activity. Compounds with a chloro group at the 5-position (R2) exhibited significantly higher potency than those with substitutions at the 4-position (R1) or other groups at the 5-position.[1]
N-phenyl ring substitutions modulate activity. A chloro-group at the para-position of the N-phenyl ring (R4) in conjunction with a 5-chloro-isothiazolone core (compound 5a ) resulted in the most potent antibacterial activity, with MIC values of less than 0.032 μg/mL.[1]
Electron-donating and electron-withdrawing groups on the N-phenyl ring influence potency. While various substitutions on the N-phenyl ring were tolerated, the 4-chloro substitution in 5a was optimal among the tested analogues.[1]
Experimental Protocols
The following methodologies were employed to determine the antibacterial activity of the isothiazol-3(2H)-one derivatives.
Bacterial Strains and Culture Conditions:
Carbapenem-resistant Escherichia coli BL21 (NDM-1) and a clinical isolate of E. coli HN88 were used.
Bacteria were cultured in Luria-Bertani (LB) broth or on LB agar plates at 37°C.
Minimum Inhibitory Concentration (MIC) Assay:
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
A series of twofold dilutions of the test compounds were prepared in a 96-well microtiter plate.
Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
Meropenem was used as a positive control.
The plates were incubated at 37°C for 18-24 hours.
The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features of the isothiazol-3(2H)-one scaffold and their impact on antibacterial activity.
Caption: Structure-activity relationship of isothiazol-3(2H)-one derivatives.
Note: The DOT script above is a conceptual representation. A chemical structure image would be needed for a more precise diagram.
Conclusion
The structure-activity relationship studies of isothiazol-3(2H)-one derivatives reveal that specific substitutions are critical for potent antibacterial activity against resistant strains. The 5-chloro-isothiazolone scaffold serves as a key pharmacophore, with further optimization of the N-phenyl substituent offering a promising avenue for the development of novel antibiotics to combat the growing challenge of antimicrobial resistance. The data presented in this guide provides a foundation for the rational design of next-generation isothiazole-based therapeutics.
Benchmarking 1-(Isothiazol-3-yl)ethan-1-one Against Known CYP2E1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the inhibitory performance of 1-(Isothiazol-3-yl)ethan-1-one, a novel inhibitor of Cytochrome P450 2E1 (CYP2E...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory performance of 1-(Isothiazol-3-yl)ethan-1-one, a novel inhibitor of Cytochrome P450 2E1 (CYP2E1), against other well-established inhibitors of the same enzyme. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in fields such as drug metabolism, toxicology, and the development of therapeutics for conditions like rheumatoid arthritis and sepsis.
Introduction to 1-(Isothiazol-3-yl)ethan-1-one
1-(Isothiazol-3-yl)ethan-1-one, also identified as Q11, has emerged as a specific and potent inhibitor of CYP2E1.[1][2][3] This enzyme plays a crucial role in the metabolism of various xenobiotics and is implicated in the pathogenesis of inflammatory diseases and oxidative stress-related conditions.[1][3] The inhibitory action of 1-(Isothiazol-3-yl)ethan-1-one on CYP2E1 suggests its potential therapeutic application in diseases such as rheumatoid arthritis and sepsis by mitigating inflammation and oxidative damage.[1][4][5]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency of 1-(Isothiazol-3-yl)ethan-1-one and other known CYP2E1 inhibitors. The data is presented as IC50 or Ki values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50% or the inhibition constant, respectively.
Note: A lower IC50 or Ki value indicates a higher inhibitory potency.
Experimental Protocols
The determination of CYP2E1 inhibitory activity is crucial for the evaluation of potential drug candidates. Standardized in vitro assays are employed to quantify the potency of inhibitors. Below are detailed methodologies for two commonly used assays.
p-Nitrophenol Hydroxylation Assay
This spectrophotometric assay is a widely used method to determine CYP2E1 activity by monitoring the formation of p-nitrocatechol from the substrate p-nitrophenol.[7][9][10]
Principle: CYP2E1 catalyzes the hydroxylation of p-nitrophenol to p-nitrocatechol. The reaction product, p-nitrocatechol, can be quantified spectrophotometrically after a colorimetric reaction.
Materials:
Human liver microsomes or recombinant human CYP2E1
p-Nitrophenol (substrate)
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
A reaction mixture is prepared containing human liver microsomes or recombinant CYP2E1, the NADPH regenerating system, and potassium phosphate buffer.
The inhibitor, at various concentrations, is pre-incubated with the enzyme mixture.
The reaction is initiated by the addition of the substrate, p-nitrophenol.
The mixture is incubated at 37°C for a specific duration.
The reaction is terminated by adding trichloroacetic acid.
After centrifugation to pellet the protein, sodium hydroxide is added to the supernatant to develop a color.
The absorbance is measured at a specific wavelength (e.g., 535 nm) to quantify the amount of p-nitrocatechol formed.[7]
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Chlorzoxazone 6-Hydroxylation Assay
This assay utilizes the muscle relaxant chlorzoxazone as a specific probe substrate for CYP2E1 activity. The formation of its major metabolite, 6-hydroxychlorzoxazone, is measured, typically by High-Performance Liquid Chromatography (HPLC).[3][11][12][13]
Principle: CYP2E1 is the primary enzyme responsible for the 6-hydroxylation of chlorzoxazone. The rate of formation of 6-hydroxychlorzoxazone is directly proportional to the CYP2E1 activity.
Materials:
Human liver microsomes or recombinant human CYP2E1
Chlorzoxazone (substrate)
NADPH regenerating system
Potassium phosphate buffer (pH 7.4)
Inhibitor compound
Acetonitrile or methanol (for protein precipitation and sample preparation)
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometry)
Procedure:
Similar to the p-nitrophenol assay, a reaction mixture is prepared with the enzyme source, buffer, and NADPH regenerating system.
The inhibitor is pre-incubated with the enzyme.
The reaction is started by adding chlorzoxazone.
The incubation is carried out at 37°C.
The reaction is stopped by adding a cold organic solvent like acetonitrile or methanol, which also precipitates the proteins.
After centrifugation, the supernatant is collected and analyzed by HPLC.
The amount of 6-hydroxychlorzoxazone produced is quantified by comparing its peak area to a standard curve.
The IC50 value is calculated as described in the previous protocol.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Inhibition of CYP2E1 by 1-(Isothiazol-3-yl)ethan-1-one.
Caption: General workflow for CYP2E1 inhibition assay.
Caption: Relationship between inhibitory potency and IC50/Ki value.
Navigating the Labyrinth of Biological Assays: A Comparative Guide to the Cross-reactivity of 1-(Isothiazol-3-yl)ethan-1-one
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of the biological cross-reactivity of 1-(Isothiazol-3-yl)ethan-1-one, a known inhibitor of Cytochrome P450 2E1 (CYP2E1), with alternative CYP2E1 inhibitors. This document delves into the potential for off-target effects, presents available quantitative data, and provides detailed experimental protocols to aid in the critical evaluation of this compound in biological assays.
The Double-Edged Sword: Primary Activity and the Shadow of Non-Specificity
1-(Isothiazol-3-yl)ethan-1-one has been identified as an inhibitor of CYP2E1, an enzyme involved in the metabolism of various xenobiotics, including ethanol, and implicated in conditions such as rheumatoid arthritis and sepsis.[1] However, the isothiazolone scaffold, the chemical core of this compound, is a well-documented Pan-Assay Interference Compound (PAIN). PAINs are notorious for producing false-positive results in high-throughput screening assays due to a variety of non-specific interaction mechanisms. This inherent promiscuity raises significant concerns about the reliability of data generated using this compound without rigorous validation.
The primary mechanism of non-specific activity for isothiazolones is their ability to react with nucleophilic residues on proteins, particularly the thiol group of cysteine residues, leading to covalent protein modification. This reactivity can result in the irreversible inhibition of a wide range of proteins, leading to a broad cross-reactivity profile that can confound the interpretation of experimental results.
Comparative Analysis with Alternative CYP2E1 Inhibitors
To provide a clearer perspective on the selectivity of 1-(Isothiazol-3-yl)ethan-1-one, this guide compares its profile with two other established CYP2E1 inhibitors: Chlormethiazole and Disulfiram.
Chlormethiazole: A sedative and anticonvulsant that also exhibits CYP2E1 inhibitory activity. Its mechanism of action is primarily through the potentiation of the GABA-A receptor.
Disulfiram: A well-known aldehyde dehydrogenase inhibitor used in the treatment of alcoholism, which also inhibits CYP2E1.
The following table summarizes the known primary targets and significant off-target activities of these three compounds. It is important to note the lack of publicly available, broad-panel screening data for 1-(Isothiazol-3-yl)ethan-1-one, a direct consequence of its likely classification as a PAIN, which often precludes it from such extensive profiling.
Data Presentation: A Comparative Overview of CYP2E1 Inhibitors
Potentiation of GABA-A receptor in the low micromolar range.
Disulfiram
Aldehyde Dehydrogenase (ALDH)
CYP2E1, Dopamine β-hydroxylase
Potent ALDH inhibitor (irreversible)
CYP2E1 inhibition in the micromolar range.
Disclaimer: The lack of specific IC50/Ki values for 1-(Isothiazol-3-yl)ethan-1-one in the public domain is a significant data gap. Researchers are strongly advised to determine these values empirically in their specific assay systems.
Experimental Protocols
To facilitate the independent verification of the activity and selectivity of these compounds, a detailed protocol for a common CYP2E1 inhibition assay is provided below.
CYP2E1 Inhibition Assay using p-Nitrophenol Hydroxylation
This assay measures the activity of CYP2E1 by quantifying the formation of the product, 4-nitrocatechol, from the substrate, p-nitrophenol.
Materials:
Human liver microsomes (or recombinant human CYP2E1)
Potassium phosphate buffer (100 mM, pH 7.4)
p-Nitrophenol (substrate)
NADPH (cofactor)
Test compound (e.g., 1-(Isothiazol-3-yl)ethan-1-one) dissolved in a suitable solvent (e.g., DMSO)
Trichloroacetic acid (TCA) (to stop the reaction)
Sodium hydroxide (NaOH) (for color development)
96-well microplate
Microplate reader capable of measuring absorbance at 535 nm
Procedure:
Preparation of Reagents:
Prepare a stock solution of p-nitrophenol in buffer.
Prepare a stock solution of NADPH in buffer. Keep on ice.
Prepare serial dilutions of the test compound.
Reaction Setup:
In a 96-well plate, add the following to each well:
Potassium phosphate buffer
Human liver microsomes (typically 0.1-0.5 mg/mL protein concentration)
Test compound at various concentrations (or vehicle control)
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiation of Reaction:
Add p-nitrophenol to each well to initiate the reaction.
Immediately add NADPH to each well to start the enzymatic reaction.
Incubation:
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
Termination of Reaction:
Stop the reaction by adding a solution of TCA to each well.
Centrifuge the plate to pellet the precipitated protein.
Color Development and Measurement:
Transfer the supernatant to a new 96-well plate.
Add NaOH to each well to develop the color of the 4-nitrocatechol product.
Measure the absorbance at 535 nm using a microplate reader.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the test compound concentration.
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizing the Concepts: Diagrams for Clarity
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
In Silico Docking Analysis of 1-(Isothiazol-3-yl)ethan-1-one with CYP2E1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in silico docking studies of 1-(Isothiazol-3-yl)ethan-1-one, a known inhibitor of Cytochrome P450 2E1 (CYP...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking studies of 1-(Isothiazol-3-yl)ethan-1-one, a known inhibitor of Cytochrome P450 2E1 (CYP2E1), with its target protein. The document summarizes available quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer a comprehensive overview for researchers in drug discovery and development.
Introduction to 1-(Isothiazol-3-yl)ethan-1-one and its Target
1-(Isothiazol-3-yl)ethan-1-one, also referred to in scientific literature as Q11, has been identified as a specific inhibitor of CYP2E1.[1][2] This enzyme is implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and sepsis.[1] The inhibitory action of Q11 on CYP2E1 has shown potential therapeutic effects by mitigating oxidative stress and inflammation.
Comparative In Silico Docking Data
Molecular docking simulations are pivotal in understanding the binding interactions between a ligand and its target protein. While a specific binding energy for 1-(Isothiazol-3-yl)ethan-1-one (Q11) with CYP2E1 is not explicitly reported in the reviewed literature, one study described it as having a "low binding energy" and a reasonable binding mode.[2] For a quantitative comparison, this guide includes docking and experimental data for other known CYP2E1 inhibitors.
The methodologies employed in the cited docking studies are crucial for the interpretation and replication of the results.
Docking of 1-(Isothiazol-3-yl)ethan-1-one (Q11) with CYP2E1
While a detailed step-by-step protocol for the docking of Q11 is not available, the study mentions the use of Autodock Vina 1.1.2 .[2] A general protocol for using this software is as follows:
Protein and Ligand Preparation: The crystal structure of CYP2E1 is obtained from the Protein Data Bank (PDB). Water molecules are removed, and polar hydrogen atoms are added. The 3D structure of the ligand, Q11, is prepared and its rotatable bonds are defined.
Grid Box Definition: A grid box is centered on the active site of CYP2E1 to define the search space for the ligand binding.
Docking Simulation: Autodock Vina is used to perform the docking, exploring various conformations of the ligand within the defined grid box and calculating the binding affinity for each pose.
Analysis of Results: The resulting docking poses are analyzed to identify the one with the lowest binding energy, which represents the most stable binding conformation.
Docking of Sauchinone with CYP2E1
The study of Sauchinone's interaction with CYP2E1 utilized AutoDock 4.2 .[4]
Structure Preparation: The X-ray crystal structure of human CYP2E1 (PDB code: 3GPH) was retrieved from the RCSB Protein Databank. The structure of Sauchinone was created and energy minimized using Discovery Studio 2017 R2.[4]
Docking Procedure: AutoDock 4.2 was employed to analyze the binding mode and interactions of Sauchinone within the active site of CYP2E1.[4]
Signaling Pathway and Experimental Workflow
The therapeutic potential of 1-(Isothiazol-3-yl)ethan-1-one in rheumatoid arthritis is linked to its ability to modulate the ROS/Nrf2/HO-1 signaling pathway. Inhibition of CYP2E1 by Q11 is believed to reduce the production of reactive oxygen species (ROS), leading to the activation of the Nrf2/HO-1 pathway, which in turn suppresses the inflammatory response.
A Head-to-Head Comparison of 1-(Isothiazol-3-yl)ethan-1-one and its Thiazole Analogs in Biological Systems
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar heterocyclic compounds is paramount in the pursuit of novel therapeutics. This guide pro...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar heterocyclic compounds is paramount in the pursuit of novel therapeutics. This guide provides a detailed, objective comparison of 1-(isothiazol-3-yl)ethan-1-one and its thiazole analogs, focusing on their synthesis, chemical properties, and biological activities, supported by available experimental data.
The isothiazole and thiazole rings are five-membered aromatic heterocycles containing both sulfur and nitrogen atoms. While structurally similar, the different placement of the heteroatoms—1,2- in isothiazole and 1,3- in thiazole—can significantly influence their physicochemical properties and biological activities. This comparison aims to shed light on these differences, providing a valuable resource for medicinal chemists and pharmacologists.
Chemical Synthesis and Properties
The synthesis of 1-(isothiazol-3-yl)ethan-1-one and its thiazole counterpart, 1-(thiazol-yl)ethan-1-one, can be achieved through various established synthetic routes. Thiazole derivatives are often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thioamides. Isothiazoles can be prepared through several methods, including the reaction of enamines with sulfur monochloride or the cyclization of β-ketonitriles with hydroxylamine-O-sulfonic acid.
Comparative Biological Activity: A Focus on Anticancer and Kinase Inhibition
Both isothiazole and thiazole scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in numerous biologically active compounds, including approved drugs.[1] Their derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]
A direct head-to-head comparison of the biological activity of 1-(isothiazol-3-yl)ethan-1-one and 1-(thiazol-yl)ethan-1-one is not extensively documented in publicly available literature. However, by examining the activities of their derivatives, we can infer potential differences and structure-activity relationships.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. For instance, a novel 1,3-thiazole analog, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), has demonstrated significant cytotoxic activity against breast cancer cells and in Ehrlich Ascites Carcinoma (EAC)-bearing mice.[3] In the EAC model, BTHP administration led to a 38% reduction in viable EAC cell count and a 131.25% increase in lifespan compared to untreated mice.[3] Another study on newly synthesized thiazole derivatives identified a compound that was moderately active against several cancer cell lines, including leukemia, renal, and breast cancer.[4]
Isothiazole derivatives have also emerged as promising anticancer agents. A study on isothiazoloquinoline quinone analogues revealed that they inhibited cancer cell proliferation with IC50 values in the nanomolar range and induced apoptosis.[5] One particular analogue, 13a, was found to activate ROS production and inhibit the phosphorylation of STAT3, a key protein in cancer cell survival and proliferation.[5]
The following table summarizes the anticancer activity of various thiazole and isothiazole derivatives against different cancer cell lines. It is important to note that these are not direct comparisons of the primary compounds of interest but provide a broader context of their potential activities.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Both thiazole and isothiazole derivatives have been investigated as kinase inhibitors.[6]
Thiazole-based compounds have been successfully developed as potent kinase inhibitors. For example, Dasatinib, an FDA-approved anticancer drug, features a thiazole core and is a potent inhibitor of multiple kinases. A review of recent studies highlights numerous thiazole derivatives that exhibit inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), EGFR, and PI3K/AKT/mTOR pathway components.[7]
While less extensively studied, isothiazole-containing compounds also show promise as kinase inhibitors. One study identified 1-(Isothiazol-3-yl)ethan-1-one as a CYP2E1 inhibitor.[8][9] Although CYP2E1 is a cytochrome P450 enzyme and not a protein kinase, this finding indicates the potential for this scaffold to interact with enzyme active sites. A recent study on an isothiazolinone derivative demonstrated its protective effect in acute lung injury by inhibiting the PI3K-AKT signaling pathway.[10]
The table below presents available data on the kinase inhibitory activity of derivatives.
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1-(isothiazol-3-yl)ethan-1-one and its thiazole analog) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol:
Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate peptide, ATP, and the test compounds at various concentrations.
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a set time.
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the synthesis of thiazole and isothiazole derivatives.
Caption: A typical workflow for the biological evaluation of test compounds.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole or isothiazole analogs.
Conclusion
While a definitive head-to-head comparison of 1-(isothiazol-3-yl)ethan-1-one and its direct thiazole analog is limited by the available data, this guide provides a comprehensive overview based on the broader families of these heterocyclic compounds. Both isothiazole and thiazole scaffolds demonstrate significant potential as anticancer agents and kinase inhibitors. The subtle structural differences between these two rings can lead to variations in their biological activities, highlighting the importance of continued research into their structure-activity relationships. The provided experimental protocols and workflow diagrams offer a foundation for researchers to conduct direct comparative studies and further elucidate the therapeutic potential of these promising heterocyclic cores. Future studies focusing on the direct comparison of these and other isomeric heterocyclic compounds will be invaluable for the rational design of more potent and selective therapeutic agents.
Proper Disposal of 1-(Isothiazol-3-yl)ethan-1-one: A Guide for Laboratory Professionals
Disclaimer: The following guidance is based on safety data for structurally related isothiazole compounds. It is imperative for researchers to consult the specific Safety Data Sheet (SDS) for 1-(Isothiazol-3-yl)ethan-1-o...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following guidance is based on safety data for structurally related isothiazole compounds. It is imperative for researchers to consult the specific Safety Data Sheet (SDS) for 1-(Isothiazol-3-yl)ethan-1-one before handling and disposal. This document provides essential procedural information to ensure safety and compliance in a laboratory setting.
The proper management and disposal of chemical waste are critical for laboratory safety and environmental protection. For compounds like 1-(Isothiazol-3-yl)ethan-1-one, a member of the isothiazole family, adherence to strict protocols is necessary due to its potential hazards. Isothiazole derivatives are often toxic, corrosive, and harmful to aquatic life.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. All handling of 1-(Isothiazol-3-yl)ethan-1-one and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Recommended Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
Body Protection: A lab coat and closed-toe shoes.[5]
Respiratory Protection: If working outside a fume hood or if aerosols may be generated, wear respiratory protection.
In case of exposure, follow these first-aid measures immediately:
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[1][4]
After Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water or shower.[1]
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[1]
After Swallowing: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
Hazard Profile Summary
Based on data for related isothiazole compounds, 1-(Isothiazol-3-yl)ethan-1-one should be treated as a hazardous substance. The table below summarizes the potential hazards associated with this class of chemicals, identified by their GHS Hazard Statements.
The disposal of 1-(Isothiazol-3-yl)ethan-1-one and its contaminated materials must comply with local, state, and federal regulations. Never discharge this chemical or its waste into sewers or the environment.[4][6]
1. Waste Segregation and Collection:
Designate a specific, clearly labeled, and sealed container for all waste containing 1-(Isothiazol-3-yl)ethan-1-one.[3]
Collect all forms of waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, paper towels, and rinsate) in this designated container.[3]
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]
2. Container Labeling:
Clearly label the waste container with the full chemical name: "Waste 1-(Isothiazol-3-yl)ethan-1-one".[3]
Include appropriate hazard symbols (e.g., toxic, corrosive, environmentally hazardous).[3]
Indicate the approximate quantity of waste in the container.[3]
3. Storage of Waste:
Store the sealed waste container in a designated hazardous waste accumulation area.[3] This area should be secure, well-ventilated, and separate from incompatible materials.
Ensure the container is kept tightly closed and stored in a locked-up area.[1]
4. Decontamination of Empty Containers:
Empty containers that previously held the chemical must be decontaminated before being considered non-hazardous.[4]
Perform a triple rinse with a suitable solvent (e.g., acetone or ethanol).
Collect the rinsate from all rinses and dispose of it as hazardous liquid waste in your designated container.[5]
After decontamination, the container can be punctured to prevent reuse and disposed of according to institutional protocols, which may include recycling or sanitary landfill.[4]
5. Final Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[3][4]
Maintain a detailed record of the disposed chemical, including the quantity and the date of disposal.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-(Isothiazol-3-yl)ethan-1-one.
Caption: Disposal Workflow for 1-(Isothiazol-3-yl)ethan-1-one.
Essential Safety and Operational Guide for 1-(Isothiazol-3-yl)ethan-1-one
This guide provides immediate, essential safety and logistical information for handling 1-(Isothiazol-3-yl)ethan-1-one in a laboratory setting. The following procedures are based on safety data for structurally similar i...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate, essential safety and logistical information for handling 1-(Isothiazol-3-yl)ethan-1-one in a laboratory setting. The following procedures are based on safety data for structurally similar isothiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.
Hazard Summary
1-(Isothiazol-3-yl)ethan-1-one and related isothiazole compounds are associated with significant health hazards. These include being toxic if swallowed or in contact with skin, fatal if inhaled, causing severe skin burns and eye damage, and potentially causing an allergic skin reaction.[1][2] These compounds are also recognized as being very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety.
Protection Type
Specification
Rationale
Eye/Face Protection
Tightly fitting safety goggles with side-shields or a face shield.[3][4]
To protect against splashes and vapors that can cause severe eye damage.
Store locked up and away from incompatible materials such as strong oxidizing agents.[1][7]
Disposal Plan
Proper disposal of 1-(Isothiazol-3-yl)ethan-1-one and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
Waste Segregation :
Collect unused material and waste in a designated, labeled, and sealed container for hazardous chemical waste.[4][6]
This compound should be treated as halogenated organic waste. Do not mix with non-halogenated waste.[6]
Disposal of Contaminated Materials :
All contaminated labware, such as gloves, wipes, and pipette tips, should be placed in the same designated hazardous waste container.[6]
Container Disposal :
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4] Punctured containers can then be disposed of in a sanitary landfill according to local regulations.[4]